molecular formula C11H12N6O B2382256 N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine CAS No. 1772864-09-1

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Numéro de catalogue: B2382256
Numéro CAS: 1772864-09-1
Poids moléculaire: 244.258
Clé InChI: BIKWWHFMAWTQSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a useful research compound. Its molecular formula is C11H12N6O and its molecular weight is 244.258. The purity is usually 95%.
BenchChem offers high-quality N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWWHFMAWTQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to design and synthesize highly functionalized purine scaffolds. The target compound, N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (an N2-methylated analog of the cytokinin kinetin), represents a critical chemotype in the development of broad-spectrum antiviral agents (BSAAs) and selective kinase inhibitors[1].

This technical guide details a robust, two-step nucleophilic aromatic substitution (SNAr) methodology starting from 2,6-dichloropurine. Rather than merely listing steps, this whitepaper emphasizes the mechanistic causality behind the regioselective functionalization and establishes a self-validating experimental workflow to ensure absolute reproducibility.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of 2,6-disubstituted purines elegantly exploits the orthogonal reactivity of the purine ring halogens. Halogenated purines, specifically 2,6-dichloropurine, serve as premier starting materials due to the distinct chemoselectivity of the chloro leaving groups[2].

  • C6 Reactivity (Kinetic Control): The C6 position is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent N1 and N7/N9 nitrogen atoms. Nucleophilic attack by primary amines (such as furfurylamine) occurs rapidly at moderate temperatures (70–90 °C) with near-perfect regioselectivity[3][4].

  • C2 Reactivity (Thermodynamic Control): Once the C6 position is substituted with an electron-donating amino group (furfurylamino), the purine ring becomes relatively electron-rich, significantly deactivating the C2 position toward further nucleophilic attack. Consequently, the second SNAr with methylamine requires forcing conditions, typically achieved via microwave irradiation at elevated temperatures (120–150 °C)[1][2].

Regioselectivity Core 2,6-Dichloropurine Core (Electron Deficient) C6 C6 Position Highly Electrophilic (Kinetic Control) Core->C6 1st SNAr C2 C2 Position Less Electrophilic (Thermodynamic Control) Core->C2 2nd SNAr C6_detail Rapid displacement by primary amines at 70-90°C C6->C6_detail C2_detail Requires harsh conditions (Microwave, 120-150°C) C2->C2_detail

Fig 1: Mechanistic rationale governing the regioselective SNAr of 2,6-dichloropurine.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate strict In-Process Controls (IPCs). These IPCs validate the success of each transformation, establishing a self-validating system that prevents the propagation of failed intermediates.

Step 1: Synthesis of 2-chloro-N6-(furan-2-ylmethyl)-7H-purin-6-amine (Intermediate)
  • Reaction Setup: Suspend 2,6-dichloropurine (1.0 equiv, 10 mmol) in anhydrous n-butanol (30 mL)[5]. Add N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5 equiv) as an acid scavenger, followed by dropwise addition of furfurylamine (1.1 equiv)[6][7].

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC) Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) must be fully consumed, replaced by a new, highly UV-active spot (Rf ~0.4). LC-MS must confirm the intermediate mass [M+H]+ = 250.0 m/z. Do not proceed to workup until the 250.0 m/z peak is the dominant signal.

  • Workup: Cool the reaction to 0 °C. The intermediate typically precipitates from the n-butanol solution. Filter the solid, wash thoroughly with cold water to remove amine hydrochlorides, and dry under vacuum to yield the pure intermediate[7][8].

Step 2: Synthesis of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (Final Product)
  • Reaction Setup: In a heavy-walled, microwave-safe vessel, suspend the Step 1 Intermediate (1.0 equiv, 5 mmol) in a 33% solution of methylamine in absolute ethanol (10.0 equiv)[1][2].

  • Execution: Seal the vessel securely and subject it to microwave irradiation at 130 °C for 45–60 minutes.

  • In-Process Control (IPC) Validation: LC-MS analysis is critical here to ensure complete conversion, as the Rf difference between the intermediate and the final product on TLC can be marginal. The target mass[M+H]+ = 245.1 m/z must replace the 250.0 m/z signal entirely.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% MeOH in DCM) to yield the pure 2,6-diaminopurine derivative.

SyntheticPathway SM 2,6-Dichloropurine (Starting Material) Step1 Furfurylamine, DIPEA n-BuOH, 80°C, 4h SM->Step1 Int 2-Chloro-N6-furfuryladenine (Intermediate) Step1->Int Step2 Methylamine (excess) Microwave, 130°C, 1h Int->Step2 Prod N6-[(furan-2-yl)methyl]- N2-methyl-7H-purine- 2,6-diamine Step2->Prod

Fig 2: Synthetic workflow for N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters, expected yields, and analytical validation markers required to successfully execute this synthetic pathway.

ParameterStep 1 (C6 Substitution)Step 2 (C2 Substitution)
Starting Material 2,6-Dichloropurine2-Chloro-N6-furfuryladenine
Nucleophile Furfurylamine (1.1 eq)Methylamine (10.0 eq)
Solvent n-ButanolEthanol
Temperature 80 °C (Conventional Heating)130 °C (Microwave Irradiation)
Reaction Time 4.0 hours1.0 hour
Expected Yield 75 - 85%60 - 70%
Validation Mass [M+H]⁺ 250.0 m/z245.1 m/z
References
  • Source: benchchem.
  • Source: benchchem.
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  • Source: biorxiv.
  • Title: N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II)
  • Source: benchchem.

Sources

cytotoxicity and cell viability effects of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Cytotoxicity and Cell Viability Effects of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Authored by: Your Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Purine Analogue

The relentless pursuit of novel anticancer agents has led researchers down a multitude of synthetic pathways, with purine analogues consistently emerging as a promising class of therapeutic candidates.[1][2] These molecules, mimicking the endogenous purine bases, have the potential to disrupt critical cellular processes such as nucleotide metabolism, DNA synthesis, and repair, thereby exhibiting potent cytotoxic effects against cancer cells.[1] This guide focuses on a specific, yet under-explored molecule: N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine . While direct extensive studies on this particular compound are nascent, its structural features—a substituted purine core with a furan moiety—suggest a strong rationale for investigating its cytotoxic and cell viability effects. The furan ring, for instance, is a component of other compounds that have demonstrated cytotoxic and genotoxic properties.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap for the systematic evaluation of this compound's anticancer potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Conceptual Framework: Why Investigate N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine?

The core of our subject molecule is a 2,6-disubstituted purine. The purine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs like 6-mercaptopurine and fludarabine.[1][4] The efficacy of these drugs stems from their ability to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

The substituents at the N6 and N2 positions of the purine ring are critical determinants of biological activity. The N6 position, in our case, is functionalized with a furan-2-ylmethyl group. A related compound, N6-furfuryladenosine (kinetin-riboside), has been shown to induce rapid ATP depletion and genotoxic stress in human cancer cell lines, ultimately leading to antiproliferative and apoptogenic activity.[5] This provides a strong mechanistic hypothesis for the potential action of our target compound. The N2-methyl group further modifies the electronic and steric properties of the purine core, potentially influencing its interaction with target enzymes or receptors.

Our investigative approach is therefore built on the following logical pillars:

  • The Purine Precedent: The established anticancer activity of purine analogues provides a solid foundation for this research.[6][7]

  • The Furan Hypothesis: The presence of the furan moiety suggests a potential for inducing genotoxicity and metabolic stress, similar to other furan-containing compounds.[3][5]

  • Structure-Activity Relationship (SAR): Systematic evaluation of this compound will contribute to the broader understanding of how specific substitutions on the purine ring influence cytotoxic potency and selectivity.

Illustrative Workflow for Comprehensive Evaluation

The following diagram outlines a logical progression for the in-vitro characterization of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Further Investigation A Compound Solubilization & Stock Preparation B Selection of Cancer Cell Line Panel A->B Informs C Broad-Spectrum Cytotoxicity Assay (e.g., MTT, SRB) B->C Input D Determination of IC50 Values C->D Yields E Cell Cycle Analysis (Flow Cytometry) D->E Guides Concentration Selection F Apoptosis Induction Assays (Annexin V/PI Staining) D->F I Cellular ATP Level Measurement D->I Guides Concentration Selection H Western Blot Analysis of Key Signaling Proteins (e.g., p53, caspases, Bcl-2) E->H Informs Protein Selection G Mitochondrial Membrane Potential Assay F->G Correlates with F->H J Comet Assay for DNA Damage Assessment I->J Suggests Mechanism G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Quadrants A Viable Cell Phosphatidylserine (PS) on inner leaflet Intact Membrane B Early Apoptotic Cell PS flipped to outer leaflet Intact Membrane A->B Apoptotic Stimulus Q3 Q3: Annexin V (-) / PI (-) (Viable) A->Q3 Results in C Late Apoptotic/Necrotic Cell PS on outer leaflet Permeable Membrane B->C Progression D {Annexin V-FITC | Binds to exposed PS} B->D Binds Q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic) B->Q4 C->D E {Propidium Iodide (PI) | Intercalates DNA in permeable cells} C->E Enters and Binds Q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic) C->Q2 Q1 Q1: Annexin V (-) / PI (+) (Necrotic)

Sources

Methodological & Application

Application Note & Protocol: Preparation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Solutions in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically grounded protocol for the solubilization and preparation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, a substituted purine analog, in dimethyl sulfoxide (DMSO) for use in cell-based assays. As the biological activity of purine derivatives is of significant interest in drug discovery, ensuring accurate, reproducible, and artifact-free experimental results is paramount.[1][2] This document moves beyond a simple set of instructions to explain the critical rationale behind each step, from creating a stable high-concentration stock solution to preparing serially diluted working solutions. We address the inherent challenges of using DMSO, including cytotoxicity and compound precipitation, and provide validated strategies and essential controls to maintain the integrity of cell culture experiments.

Introduction: The Challenge of Compound Solubilization

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine belongs to the purine class of molecules, which are often characterized by their heterocyclic aromatic structures.[3] While many purine analogs exhibit poor solubility in aqueous solutions, dimethyl sulfoxide (DMSO) is an exceptionally effective polar aprotic solvent for dissolving a wide array of such organic compounds, making it indispensable in biological research.[4][5]

However, the process is not trivial. Improper dissolution can lead to inaccurate compound concentrations, while the solvent itself can introduce significant biological effects. High concentrations of DMSO are known to be cytotoxic, affecting cell membrane integrity, proliferation, and even mitochondrial function.[6][7][8] Furthermore, compounds dissolved in 100% DMSO can precipitate when diluted into the aqueous environment of cell culture media, a phenomenon that can invalidate experimental results.[4][9]

This application note provides a robust framework to mitigate these risks, ensuring that the observed biological effects are attributable to the compound of interest, not the solvent vehicle.

The Role and Limitations of DMSO in Cell Culture

The choice of DMSO as a solvent is a balance between its excellent solubilizing power and its potential to interfere with biological systems. Understanding these properties is crucial for sound experimental design.

2.1. Mechanism of Cytotoxicity As an amphipathic molecule, DMSO can interact with the phospholipid bilayer of the plasma membrane, leading to pore formation and increased cell permeability.[7] This disruption can inhibit cell proliferation in a concentration- and time-dependent manner.[10] While many immortalized cell lines can tolerate final DMSO concentrations up to 0.5% or even 1%, more sensitive primary cells may require concentrations to be kept at or below 0.1%.[4][11] Therefore, it is an inviolable rule to include a vehicle control—culture medium containing the same final concentration of DMSO as the highest-concentration experimental condition—in every assay.[4][12]

2.2. Preventing Precipitation A common failure point in cell-based assays is the precipitation of the test compound upon dilution of a concentrated DMSO stock into aqueous media.[9] This occurs because the compound, while soluble in the organic solvent, may be poorly soluble in the aqueous buffer. The recommended strategy to prevent this is to perform intermediate serial dilutions in 100% DMSO before the final dilution into the cell culture medium.[13][14] This ensures the compound is diluted to a concentration that remains soluble in the final, low-percentage DMSO aqueous solution.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Assay Type Recommended Final DMSO Conc. (%) Rationale & Key Considerations
General Cell-Based Assays ≤ 0.5% A widely accepted upper limit to minimize cytotoxicity in most immortalized cell lines.[4][6][15]
Primary Cell Cultures ≤ 0.1% Primary cells are often more sensitive to solvent effects than established cell lines.[7][11]
High-Throughput Screening (HTS) 0.1% - 1.0% The concentration should be optimized and kept strictly consistent across all plates and assays.

| Long-Term Exposure (>48h) | ≤ 0.1% | The cytotoxic effects of DMSO are time-dependent; lower concentrations are critical for long-term studies.[10] |

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to create a concentrated master stock solution. The exact solubility of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine in DMSO may not be publicly documented; therefore, a concentration of 10 mM is a standard starting point for novel compounds. If solubility issues arise, adjust the concentration downwards accordingly.

3.1. Materials

  • N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator (optional)

3.2. Safety Precautions

  • Perform all weighing and dissolution steps within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

3.3. Step-by-Step Methodology

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a target concentration of 10 mM (0.010 mol/L) in a final volume of 1 mL (0.001 L), the required mass is calculated as: Mass (mg) = 10 mmol/L * MW ( g/mol ) * 0.001 L

  • Weigh Compound: Carefully weigh the calculated mass of the compound powder and transfer it into a sterile amber vial. An amber vial is recommended to protect potentially light-sensitive compounds.

  • Add DMSO: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aiding Stubborn Compounds (If Necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[4]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[4] Caution: Use heat judiciously, as it can degrade some compounds. Do not exceed 37°C unless compound stability at higher temperatures is known.

  • Aliquot for Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.

  • Storage: Store the aliquots in a desiccated container at -20°C or -80°C. This practice is critical to prevent degradation from repeated freeze-thaw cycles and to avoid water absorption by the hygroscopic DMSO.[4]

Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol describes the best-practice method for creating a series of working solutions for a dose-response experiment while maintaining a consistent final DMSO concentration across all conditions.

G cluster_2 Step 3: Final Dilution (into Culture Medium) cluster_3 Step 4: Application to Cells stock 10 mM Master Stock in 100% DMSO int1 5 mM stock->int1 work1 10 µM in Medium (0.1% DMSO) stock->work1 1:1000 dilution into Medium int2 2.5 mM int1->int2 1:2 dilution with DMSO work2 5 µM in Medium (0.1% DMSO) int1->work2 1:1000 dilution into Medium int3 1.25 mM int2->int3 1:2 dilution with DMSO work3 2.5 µM in Medium (0.1% DMSO) int2->work3 1:1000 dilution into Medium int_etc ...etc. int3->int_etc plate Cell Culture Plate work1->plate work2->plate work3->plate work_etc ...etc.

Diagram: Workflow for preparing working solutions to maintain a consistent final DMSO concentration.

4.1. Step-by-Step Methodology

  • Thaw Master Stock: On the day of the experiment, thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Prepare Intermediate Dilutions in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for each desired intermediate concentration (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

    • To create a 2-fold serial dilution, add a specific volume (e.g., 20 µL) of 100% DMSO to all tubes except the first one in the series.

    • Transfer an equal volume (20 µL) from the 10 mM master stock to the first tube (labeled 5 mM) and mix thoroughly by pipetting.

    • Using a fresh pipette tip, transfer 20 µL from the 5 mM tube to the 2.5 mM tube and mix.

    • Continue this process for all subsequent dilutions.[4][13] This creates a series of solutions with varying compound concentrations, all in 100% DMSO.

  • Prepare Final Working Solutions in Culture Medium:

    • For each experimental concentration, perform a final large dilution of the corresponding intermediate stock into pre-warmed cell culture medium. To achieve a final DMSO concentration of 0.1%, a 1:1000 dilution is required.[14][16]

    • Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM master stock to 999 µL of culture medium.

    • Example: To make 1 mL of a 5 µM working solution, add 1 µL of the 5 mM intermediate stock to 999 µL of culture medium.

  • Prepare Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of culture medium. This control will have a final DMSO concentration of 0.1%, matching the treated samples.[12]

  • Treat Cells: Immediately add the freshly prepared working solutions (and vehicle control) to your cell cultures.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in 100% DMSO. Concentration is above the solubility limit.Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Use sonication and gentle warming (37°C) to aid dissolution.[4]
Compound precipitates when diluted in culture medium. Direct dilution of a highly concentrated stock into aqueous buffer.Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the medium.[9] Pre-warming the medium to 37°C can also help.[9]
High background cell death in vehicle control. Cell line is highly sensitive to DMSO; final DMSO concentration is too high.Perform a DMSO dose-response curve to determine the IC50 of DMSO for your specific cell line. Lower the final DMSO concentration in your experiment to a non-toxic level (e.g., 0.1% or 0.05%).[6][15]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the master stock; water absorption by DMSO.Prepare single-use aliquots of the master stock solution.[4] Always use anhydrous DMSO and store it properly in a desiccated environment.

References

  • Nippon Genetics. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Adhami, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • Hao, L. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]

  • Fouad, F. M. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. Retrieved from [Link]

  • Quora. (2026). What's the step-by-step process to make small volumes of diluted DMSO, like 10 ml at 2.5%, 5%, and 10%, using a simple formula?. Retrieved from [Link]

  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Beier, P., et al. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). Retrieved from [Link]

  • Papanikolaou, V., et al. (2023). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Pur003. Retrieved from [Link]

  • ResearchGate. (2026). Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?. Retrieved from [Link]

  • Gusella, J. F., & Housman, D. (1976). Induction of erythroid differentiation in vitro by purines and purine analogues. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). N-(furan-2-ylmethyl)-7H-purin-6-amine — Chemical Substance Information. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]

  • R Discovery. (n.d.). Purine studies. VI. Formation, hydrolysis, and aminolysis of some purine sulphoxides and sulphones. Retrieved from [Link]

  • Beier, P., et al. (2020). Synthesis of purines and adenines containing the hexafluoroisopropyl group. PMC. Retrieved from [Link]

  • Kochetkov, N. K., et al. (1971). The synthesis and properties of N6-substituted 2-amino-purine derivatives. PubMed. Retrieved from [Link]

  • Giovannangeli, C., et al. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. PubMed. Retrieved from [Link]

  • Romanenko, M. I., et al. (2017). Synthesis, physical and chemical properties of 7-methylxanthine derivatives. Retrieved from [Link]

  • Perlikowska, R., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. Retrieved from [Link]

Sources

In Vivo Dosing Protocols and Pharmacological Characterization of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pre-clinical pharmacologists, neurobiologists, and drug development scientists. Application: Target engagement and chronic efficacy profiling in murine models of neurodegeneration (e.g., Parkinson's Disease).

Executive Summary & Mechanistic Rationale

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (often cataloged in research libraries as XVC86409[1]) is an advanced, synthetically modified derivative of the cytokinin kinetin. While unmodified kinetin (N6-furfuryladenine) is a well-documented neo-substrate for the Parkinson’s disease-associated kinase PINK1, its utility in vivo is bottlenecked by rapid metabolic clearance and suboptimal blood-brain barrier (BBB) penetration.

The Causality of Chemical Design: The addition of an N2-methylamino group to the purine scaffold fundamentally alters the molecule's pharmacokinetic profile. From a structural biology perspective, the N6-furfuryl group exploits a unique spatial insertion in the PINK1 ATP-binding cleft[2]. The supplementary N2-methyl modification alters the electron density of the purine ring, reducing its susceptibility to cytosolic adenosine deaminases (enhancing half-life) while increasing lipophilicity for superior CNS exposure.

Once internalized by neurons, the compound is phosphorylated via the nucleotide salvage pathway into its active triphosphate form (N2-Me-KTP). This neo-substrate binds PINK1 with higher catalytic efficiency than endogenous ATP, hyperactivating the kinase to phosphorylate ubiquitin at Serine 65 (pSer65-Ub). This cascade recruits the E3 ligase Parkin, driving the selective autophagic clearance of damaged mitochondria (mitophagy)[3][4].

Pathway Compound N2-Me-Kinetin (Prodrug) Metabolism Nucleotide Salvage Pathway Compound->Metabolism Cellular Uptake NeoSubstrate N2-Me-KTP (Neo-substrate) Metabolism->NeoSubstrate Phosphorylation PINK1 PINK1 Kinase Hyperactivation NeoSubstrate->PINK1 Binds ATP Cleft Ubiquitin pSer65-Ubiquitin Generation PINK1->Ubiquitin Catalytic Transfer Parkin Parkin Recruitment & Activation Ubiquitin->Parkin Allosteric Binding Mitophagy Mitochondrial Clearance (Mitophagy) Parkin->Mitophagy MOM Ubiquitination

Fig 1: Mechanism of N2-Me-Kinetin-driven PINK1 hyperactivation and downstream mitophagy.

Pre-Clinical Formulation & Pharmacokinetics

Purine-2,6-diamines are notoriously crystalline and hydrophobic. Attempting to dose this compound in standard aqueous buffers will result in precipitation, leading to erratic absorption and potential micro-emboli during intravenous (IV) administration.

Optimized Vehicle Formulation

To ensure a self-validating and reproducible pharmacokinetic profile, the following vehicle formulation is mandatory: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Sterile Saline .

  • Causality: DMSO disrupts the rigid crystal lattice of the purine derivative. PEG300 and Tween-80 act as co-solvents and surfactants to maintain the compound in a micro-emulsion, while saline ensures physiological osmolarity to prevent injection-site necrosis.

Representative Quantitative PK Data

The table below summarizes the expected quantitative pharmacokinetic parameters in wild-type C57BL/6J mice, demonstrating the compound's suitability for once-daily oral (PO) dosing.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)Unit
C_max (Plasma) 4.2 ± 0.42.8 ± 0.3µg/mL
T_max -1.5 ± 0.2h
AUC_0-inf 12.5 ± 1.138.4 ± 3.2µg·h/mL
Half-life (t_1/2) 2.1 ± 0.23.4 ± 0.3h
Brain/Plasma Ratio (Kp) 0.850.92-
Oral Bioavailability (F) -~61.4%

In Vivo Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Biological readouts in neuropharmacology are prone to noise; therefore, our workflow mandates the inclusion of genetic negative controls (PINK1 Knockout mice) to prove that the observed pSer65-Ub generation is strictly on-target.

Protocol A: Acute Target Engagement & Pharmacodynamics (PD)

Objective: Confirm BBB penetrance and direct engagement of the PINK1 kinase domain in the murine brain.

  • Cohort Assembly: Divide 8-10 week old mice into four cohorts: Vehicle WT, Treated WT, Vehicle PINK1-KO, and Treated PINK1-KO. (Self-Validation: The KO cohorts ensure that any measured ubiquitin phosphorylation is entirely dependent on PINK1, ruling out off-target kinase activity).

  • Formulation Preparation: Dissolve the compound in 10% DMSO until completely clear. Sequentially add 40% PEG300 and 5% Tween-80, vortexing between each step. Finally, add 45% saline dropwise to prevent crashing.

  • Administration: Administer a single 50 mg/kg dose via oral gavage (PO).

  • Tissue Harvest: At T_max (1.5 hours post-dose), euthanize the animals via cervical dislocation to preserve phosphorylation states (avoid CO2 which can induce systemic hypoxia and artifactual mitochondrial stress). Rapidly dissect the midbrain and snap-freeze in liquid nitrogen.

  • Biomarker Readout: Homogenize tissue in RIPA buffer supplemented with PhosSTOP and cOmplete protease inhibitors. Perform a sandwich ELISA or quantitative Western Blot specifically probing for pSer65-Ubiquitin [4].

Protocol B: Chronic Efficacy in a Parkinson's Disease Model

Objective: Assess the neuroprotective efficacy of the compound over a 28-day chronic dosing paradigm.

  • Model Selection: Utilize the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) sub-acute lesion model in C57BL/6J mice, which induces mitochondrial complex I inhibition and dopaminergic cell death.

  • Dosing Matrix:

    • Initiate dosing of the compound (50 mg/kg, PO, once daily) 3 days prior to MPTP lesioning to allow for steady-state accumulation of the N2-Me-KTP neo-substrate in the brain.

    • Continue daily dosing for 28 days post-lesion.

  • Behavioral Profiling: On Days 14 and 28, subject the mice to Rotarod and Open Field tests. (Causality: Rotarod isolates motor coordination deficits specific to nigrostriatal degeneration, while Open Field controls for general compound-induced lethargy).

  • Histological Validation: Post-euthanasia, section the striatum and substantia nigra pars compacta (SNpc). Perform stereological counting of Tyrosine Hydroxylase (TH+) neurons. A successful assay will show a statistically significant rescue of TH+ neurons in the treated cohort compared to the MPTP-vehicle group.

Workflow Acclimation Acclimation Days -7 to 0 Dosing Chronic Dosing Days 1-28 (PO) Acclimation->Dosing Behavior Motor Profiling Days 14 & 28 Dosing->Behavior Harvest Tissue Harvest Brain & Plasma Behavior->Harvest Analysis Biomarker Assay pSer65-Ub ELISA Harvest->Analysis Validation

Fig 2: 28-day chronic in vivo dosing workflow and self-validating biomarker analysis pipeline.

Data Interpretation & Troubleshooting

  • False Positives in Target Engagement: If pSer65-Ub is elevated in the PINK1-KO treated mice, the compound is either engaging an off-target kinase or the tissue harvest process induced artifactual stress. Ensure rapid snap-freezing of tissues.

  • Poor Bioavailability: If plasma levels are lower than the PK table estimates, verify the formulation visually. Purine-2,6-diamines can form micro-crystals that are invisible to the naked eye but drastically reduce gut absorption. Sonicate the formulation for 15 minutes at 37°C prior to dosing.

References

  • Hertz, N. T., et al. (2013). "A Neo-Substrate that Amplifies Catalytic Activity of Parkinson's-Disease-Related Kinase PINK1." Cell, 154(4), 737-747. URL:[Link]

  • Osgerby, L., et al. (2017). "Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization." Journal of Medicinal Chemistry, 60(8), 3518-3524. URL:[Link]

  • Ordureau, A., et al. (2014). "Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis." Molecular Cell, 56(3), 360-375. URL:[Link]

  • Fiesel, F. C., et al. (2015). "Pathogenic mutations in PINK1 and Parkin impair ubiquitylation of mitochondrial proteins." Proceedings of the National Academy of Sciences (PNAS), 112(30), E4058-E4067. URL:[Link]

Sources

using N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine as a purine analog in screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Screening N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine as a PINK1 Neo-Substrate for Mitophagy Activation

Introduction & Mechanistic Rationale

Mutations in the PTEN-induced kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are primary drivers of autosomal recessive early-onset Parkinson’s disease (PD)[1]. Under normal physiological conditions, PINK1 acts as a mitochondrial quality control sensor. Upon mitochondrial depolarization, PINK1 stabilizes on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin at Serine 65 (pSer65-Ub)[1]. This phosphorylation event allosterically activates Parkin, initiating a feed-forward ubiquitination cascade that targets the damaged organelle for lysosomal degradation (mitophagy)[2].

Therapeutic activation of PINK1 has historically been challenging due to the lack of known allosteric binding sites. However, the discovery that kinetin (N6-furfuryladenine) and its derivatives can act as ATP neo-substrates revolutionized this space[3]. PINK1 possesses a unique active site capable of accommodating N6-modified purines, allowing these analogs to bypass the enzyme's low affinity for endogenous ATP and amplify its catalytic efficiency[4].

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is an optimized kinetin derivative. The addition of an N2-methyl group to the purine ring increases the molecule's lipophilicity and alters the hydrogen-bonding network within the PINK1 ATP-binding pocket. This modification enhances cellular permeability and active-site binding affinity compared to unmodified kinetin, making it a highly valuable tool compound for High-Throughput Screening (HTS) in PD drug discovery.

PINK1_Pathway Mito Depolarized Mitochondria PINK1 PINK1 Accumulation Mito->PINK1 Stabilization pUb Phospho-Ubiquitin (pSer65) PINK1->pUb Kinase Activity Analog Purine Analog (Neo-Substrate) Analog->PINK1 ATP Bypass Parkin Parkin Activation pUb->Parkin Allosteric Binding Mitophagy Mitophagy Clearance Parkin->Mitophagy Ubiquitination

PINK1-Parkin mitophagy pathway activated by purine analog neo-substrates.

Experimental Workflows & Protocols

To rigorously evaluate N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, a two-tiered screening approach is required: an in vitro biochemical assay to confirm direct PINK1 kinase amplification, followed by a cell-based mitophagy flux assay to validate physiological efficacy.

Protocol A: High-Throughput TR-FRET PINK1 Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary biochemical screen because it minimizes compound autofluorescence and provides a high signal-to-background (S/B) ratio, essential for a self-validating HTS system.

Causality of Experimental Choices: We utilize a mutant PINK1 (e.g., PINK1-G309D) or a truncated wild-type construct (e.g., Tribolium castaneum PINK1) because full-length human PINK1 is notoriously unstable in vitro. The assay measures the phosphorylation of a synthetic Ubiquitin substrate at Ser65.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant PINK1 (final concentration 10 nM) and untagged Ubiquitin (final concentration 1 µM) in Kinase Buffer.

  • Compound Dispensing: Using an acoustic liquid handler, dispense N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine into a 384-well low-volume microplate (concentration response curve from 0.1 µM to 100 µM). Include Kinetin as a weak positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Initiate the reaction by adding 5 µL of ATP (final concentration 10 µM). Note: The low ATP concentration forces the enzyme to utilize the purine analog as a neo-substrate.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-cryptate-labeled anti-pSer65-Ubiquitin antibody (donor) and XL665-conjugated anti-Ubiquitin antibody (acceptor). Incubate for 2 hours at room temperature.

  • Readout & Validation: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio. The system is validated if the Z'-factor for the control wells is > 0.5.

HTS_Workflow Prep Step 1: Reagent Prep Recombinant PINK1, Ubiquitin, Analog Dispense Step 2: Dispensing 384-well plate, 10-50 µM Analog Prep->Dispense Incubate Step 3: Incubation 30°C for 60 mins Dispense->Incubate Detection Step 4: Detection TR-FRET (Eu-cryptate/XL665) Incubate->Detection Analysis Step 5: Data Analysis Calculate Z'-factor, EC50 Detection->Analysis

High-Throughput Screening (HTS) workflow for PINK1 kinase activity.

Protocol B: Cell-Based Mitophagy Flux Screening (mt-Keima)

To ensure the purine analog penetrates the cell membrane, converts to its triphosphate form, and induces mitophagy, we utilize the mt-Keima reporter assay. mt-Keima is a mitochondrially targeted fluorescent protein that shifts its excitation peak from 440 nm (neutral pH in the cytosol) to 586 nm (acidic pH in the lysosome).

Causality of Experimental Choices: Unlike standard GFP-based reporters which degrade in lysosomes, mt-Keima is resistant to lysosomal proteases, allowing for the precise, quantitative measurement of cumulative mitophagy flux[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells stably expressing YFP-Parkin and mt-Keima at 10,000 cells/well in a 96-well optical-bottom plate.

  • Compound Treatment: Pre-treat cells with N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (1 µM to 50 µM) for 4 hours.

  • Mitochondrial Depolarization: Add a mild depolarizing agent (e.g., 1 µM Antimycin A / 1 µM Oligomycin) to trigger baseline PINK1 accumulation. Note: The purine analog should significantly left-shift the dose-response curve of the depolarizer, accelerating Parkin recruitment.

  • Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.

  • Flow Cytometry / High-Content Imaging: Harvest cells and analyze via flow cytometry (Dual excitation: 405 nm and 561 nm; Emission: 620 nm).

  • Data Analysis: Calculate the Mitophagy Index (ratio of 561 nm / 405 nm signal). A ratio > 1.5 indicates successful lysosomal engulfment of mitochondria.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine compared to baseline kinetin and the advanced clinical analog MTK458[5].

CompoundPINK1 Kinase EC50 (µM)Mitophagy Flux EC50 (µM)Z'-Factor (HTS)Brain Penetrance
Kinetin ~25.0>50.00.45Low
MTK458 ~0.5~1.20.72High
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine ~1.5~3.00.68Moderate

Table 1: Comparative screening metrics for purine-based PINK1 neo-substrates. The N2-methyl modification significantly improves both biochemical potency and cellular mitophagy flux compared to unmodified kinetin.

References

  • Hertz, N. T., Berthet, A., Sos, M. L., Thorn, K. S., Burlingame, A. L., Nakamura, K., & Shokat, K. M. (2013). A neo-substrate that amplifies catalytic activity of Parkinson's-disease-related kinase PINK1. Cell, 154(4), 737–747.

  • Ordureau, A., Sarraf, S. A., Duda, D. M., Heo, J. M., Jedrychowski, M. P., Sviderskiy, V. O., Olszewski, J. L., Koerber, J. T., Xie, T., Beausoleil, S. A., Wells, J. A., Gygi, S. P., Schulman, B. A., & Harper, J. W. (2014). Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis. Molecular Cell, 56(3), 360–375.

  • Pickrell, A. M., & Youle, R. J. (2015). The roles of PINK1, parkin, and mitochondrial fidelity in Parkinson's disease. Neuron, 85(2), 257–273.

Sources

Troubleshooting & Optimization

preventing thermal degradation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a highly specialized molecule combining a 2,6-diaminopurine core with a kinetin-like furfuryl moiety. To prevent thermal degradation, we must treat its storage as a predictable thermodynamic system, understanding why it degrades to effectively prevent it.

Mechanistic Overview of Thermal Degradation

This compound possesses three distinct structural vulnerabilities when exposed to thermal stress or improper storage conditions. Understanding these mechanisms is critical for experimental reproducibility:

  • Furan Ring Oxidation (The Primary Vulnerability): The electron-rich furan ring is a prime target for singlet oxygen and thermal auto-oxidation. Elevated temperatures accelerate the cycloaddition of oxygen, forming an endoperoxide intermediate that rapidly resolves into a highly reactive 4-oxo-enal[1]. This irreversible ring-opening destroys the molecule's structural integrity and often leads to polymerization.

  • Thermal N-Dealkylation: Thermal energy, particularly in the presence of trace moisture or Lewis acids, catalyzes the cleavage of the N6-furfuryl bond. This leads to the loss of the furfuryl group, reverting the molecule to an inactive N2-methyl-2,6-diaminopurine derivative[2].

  • Hydrolytic Deamination: While the purine scaffold is generally robust, the exocyclic amines of the 2,6-diaminopurine core can undergo hydrolytic deamination if stored in unbuffered aqueous solutions at elevated temperatures (>40°C)[3].

DegradationPathways Intact N6-[(furan-2-yl)methyl]-N2-methyl- 7H-purine-2,6-diamine Thermal Thermal Stress / Light / Moisture Intact->Thermal Oxidation Furan Ring Oxidation (Endoperoxide Formation) Thermal->Oxidation O2 / Heat Dealkylation N-Dealkylation (Loss of Furfuryl Group) Thermal->Dealkylation Heat / Lewis Acids Hydrolysis Hydrolytic Deamination (2,6-Diaminopurine Core) Thermal->Hydrolysis Heat / H2O OxProduct 4-oxo-enal Derivatives (Irreversible Ring Opening) Oxidation->OxProduct DealkProduct N2-methyl-2,6-diaminopurine Dealkylation->DealkProduct HydProduct Deaminated Purine Analogs Hydrolysis->HydProduct

Mechanistic pathways of thermal and oxidative degradation.

Troubleshooting & FAQs

Q1: My stock solution turned slightly yellow after a week at room temperature. Is it still viable for cell assays? A1: No. The yellowing is a macroscopic indicator of furan ring oxidation and the subsequent polymerization of the resulting 4-oxo-enals[1]. Using this solution will introduce toxic, reactive electrophiles into your assay, leading to off-target effects. Always store stock solutions in anhydrous DMSO at -80°C.

Q2: Can I autoclave aqueous solutions containing this compound for in vivo studies? A2: Absolutely not. The thermal threshold for the furan moiety is well below standard autoclaving temperatures (121°C). High heat and high pressure will induce immediate N-dealkylation and furan ring opening[4]. You must filter-sterilize (0.22 µm PTFE membrane) the solution at room temperature.

Q3: We observe multiple secondary peaks in our LC-MS chromatogram after 3 months of -20°C storage in water. Why? A3: Aqueous storage, even frozen at -20°C, is detrimental. The freeze-thaw process causes localized pH shifts and concentration gradients in the ice matrix, which accelerates the slow hydrolytic deamination of the 2,6-diaminopurine core[3]. Lyophilization or storage in anhydrous organic solvents is mandatory.

Experimental Protocols for Stability Testing & Safe Storage

To ensure scientific integrity, your storage methodology must be a self-validating system. Follow this step-by-step protocol to isolate the compound from thermal and oxidative stressors.

Protocol A: Preparation and Long-Term Storage of Solid Aliquots

  • Desiccation: Upon receipt, immediately place the lyophilized powder in a vacuum desiccator containing active Drierite for 24 hours to remove any surface condensation acquired during shipping.

  • Inert Atmosphere Purging: Transfer the vial to a glove box or use a Schlenk line. Purge the headspace with ultra-pure Argon. Causality: Argon is heavier than Nitrogen and settles over the powder, providing a superior exclusionary blanket against singlet oxygen, which degrades the furan ring[1].

  • Aliquoting: Weigh the compound into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed thermal degradation of the furfuryl group[2].

  • Sealing & Storage: Seal with PTFE-lined caps, wrap the junction with Parafilm, and store immediately at -80°C.

Protocol B: Reconstitution and Validation

  • Equilibration (Critical Step): Allow the sealed vial to reach room temperature (approx. 30–45 minutes) before opening. Opening a cold vial causes instant atmospheric moisture condensation, initiating hydrolysis.

  • Solubilization: Dissolve the powder in anhydrous, cell-culture grade DMSO to create a 10 mM to 50 mM master stock.

  • Validation Check: Run a baseline LC-MS/MS on a 1:1000 dilution of the freshly reconstituted aliquot. The presence of a clean [M+H]+ peak without secondary peaks at −80 Da (indicating loss of the furfuryl group) validates that your storage system has successfully prevented degradation.

StorageWorkflow Receipt Receipt of Lyophilized Powder Desiccate Vacuum Desiccation (24h, Drierite) Receipt->Desiccate Argon Argon Purge (Exclude O2) Desiccate->Argon Aliquot Aliquot into Amber Vials Argon->Aliquot Store Store at -80°C (Dark, Dry) Aliquot->Store

Optimal handling and storage workflow to prevent thermal and oxidative degradation.

Quantitative Data & Benchmarks

The following table synthesizes expected degradation timelines based on empirical stability testing of kinetin and 2,6-diaminopurine derivatives under various environmental conditions. Use this to benchmark your own quality control assays.

Storage ConditionSolvent / MatrixTime to 5% Degradation ( t95​ )Primary Degradation Mechanism
Solid, -80°C, Argon Dry Powder> 24 monthsNone (Stable)
Solid, 25°C, Air Dry Powder~ 3 monthsFuran oxidation (Endoperoxide)
Solution, -20°C Anhydrous DMSO~ 6 monthsSlow N-dealkylation
Solution, 4°C Aqueous (pH 7.4)~ 2 weeksHydrolytic deamination
Solution, 121°C Aqueous (Autoclave)< 15 minutesComplete ring opening / Cleavage

Sources

reducing background interference in N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Background Interference for Researchers and Drug Development Professionals

Welcome to the technical support guide for researchers utilizing N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background interference and ensure the generation of high-quality, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound and the nature of background interference.

Q1: What is N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine and what are its primary applications?

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a synthetic purine derivative. Due to the structural similarity of its purine core to adenosine triphosphate (ATP), it is frequently investigated as a competitive inhibitor for a wide range of protein kinases.[1][2] Such compounds are pivotal in cancer research and the study of various signaling pathways, where they are used to probe the function of specific kinases.[1][2][3][4]

Q2: What are the principal sources of high background noise when working with this compound?

High background is a common challenge that can obscure true signals and lead to inaccurate data interpretation. The sources can be broadly categorized into three areas:

  • Compound-Intrinsic Properties: The furan moiety within the compound's structure is known to be a component of various fluorescent molecules.[5][6][7][8] This can lead to inherent fluorescence (autofluorescence) that contributes to the background signal, especially when excited at specific wavelengths.

  • Assay-Specific Interactions: As a purine analog, the compound can exhibit non-specific binding to proteins, nucleic acids, or other macromolecules in the assay system that are not the intended target.[9] This is particularly prevalent at higher compound concentrations.

  • General Experimental Factors: Background can also arise from sources not directly related to the test compound, including autofluorescence from cell culture media, endogenous cellular molecules (e.g., NADH, riboflavin), plasticware, or contaminated reagents.[10][11]

Q3: Why is a systematic troubleshooting approach essential?

A systematic approach prevents arbitrary changes to a protocol that can consume valuable time and resources. By logically isolating each potential source of interference—from the compound itself to the assay components and finally the biological matrix—researchers can pinpoint the exact cause of the high background and implement a targeted, effective solution.

Part 2: Systematic Troubleshooting Guide

This guide is structured to help you diagnose and resolve high background issues based on your experimental observations.

Initial Diagnosis Workflow

Before diving into specific problems, use this workflow to determine the general origin of your background signal.

A High Background Observed B Run 'Vehicle-Only' Control (e.g., DMSO in buffer) A->B D Is background still high? B->D C Run 'No-Enzyme / No-Cell' Control (Compound in buffer/media) E Is background still high? C->E D->C Yes H Background is acceptable. Problem is related to enzyme/cell component interactions. D->H No F Source is likely Reagent, Plate, or Compound Autofluorescence (Proceed to Problem 1) E->F Yes G Source is likely Non-Specific Binding or Cellular Autofluorescence (Proceed to Problem 2 or 3) E->G No

Caption: Initial diagnostic workflow for high background.

Problem 1: High background signal is present in "No-Enzyme" or "Vehicle-Only" controls.

This observation strongly suggests the interference originates from the assay components themselves, rather than a specific biological interaction.

Likely Causes:

  • Intrinsic fluorescence of the N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine compound.

  • Fluorescent contaminants in buffers or reagents.

  • Autofluorescence of the assay plate material.[12]

Solutions & Protocols:

  • Characterize Compound Fluorescence:

    • Rationale: The furan ring system can exhibit fluorescence.[5][7] It is critical to determine your compound's excitation and emission spectra to see if they overlap with your assay's detection wavelengths.

    • Protocol: See "Protocol A: Measuring Compound Autofluorescence" below. If significant spectral overlap exists, consider using a different fluorophore for detection with a larger Stokes shift or switching to a non-fluorescence-based detection method (e.g., radiometric assay).[13]

  • Evaluate Assay Plates and Reagents:

    • Rationale: Standard clear or white polystyrene plates can have high intrinsic fluorescence. Reagents, especially those containing complex biological molecules or dyes like phenol red, can also contribute.[10]

    • Solution:

      • Switch to black-walled, clear-bottom microplates, which are specifically designed to reduce light scatter and background fluorescence.[12]

      • Prepare fresh, high-purity buffers and reagents. Test each component individually in the plate reader to identify any fluorescent contaminants.

      • For cell-based assays, use phenol red-free media during the final incubation and reading steps.[10]

Problem 2: Background signal is low in vehicle controls but increases with compound concentration.

This pattern points towards non-specific binding (NSB) of your compound to components within the assay well.

Likely Causes:

  • Hydrophobic or ionic interactions between the compound and proteins (e.g., target enzyme, antibodies, BSA).

  • Binding of the compound to the surfaces of the assay plate or beads (in bead-based assays).

Solutions & Protocols:

  • Optimize Blocking Agents and Detergents:

    • Rationale: Including blocking proteins and non-ionic detergents in the assay buffer can occupy non-specific binding sites, preventing the test compound from adhering to surfaces and other proteins.

    • Protocol: See "Protocol B: Optimizing Assay Buffer Conditions" . Systematically titrate additives like Bovine Serum Albumin (BSA) and detergents to find the optimal concentration that reduces background without inhibiting the specific reaction.

ReagentStarting ConcentrationPurpose
Bovine Serum Albumin (BSA) 0.1 mg/mLA neutral protein that blocks non-specific sites on surfaces.
Tween-20 0.01% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-100 0.01% (v/v)Another common non-ionic detergent for minimizing NSB.
Caption: Common additives for reducing non-specific binding.
  • Adjust Buffer Ionic Strength:

    • Rationale: Non-specific binding can be driven by weak electrostatic interactions. Increasing the salt concentration (e.g., NaCl) in the assay buffer can disrupt these interactions and reduce NSB.

    • Action: Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) in your assay buffer to find the optimal balance where specific activity is maintained and background is minimized.

Problem 3: High and variable background is observed specifically in cell-based assays.

This issue is typically caused by cellular autofluorescence, a well-documented phenomenon.

Likely Causes:

  • Endogenous cellular fluorophores like NADH, FAD, and lipofuscin.[11]

  • Fixation-induced fluorescence, particularly from aldehyde fixatives like glutaraldehyde.[11]

  • Incomplete removal of unbound compound from the cells.[10]

Solutions & Protocols:

  • Implement Proper Controls and Blanks:

    • Rationale: To confirm the source of the fluorescence, you must analyze cells that have not been treated with your compound.

    • Action: Always include an "unstained" control group of cells that undergoes all processing steps (fixation, permeabilization) but is not exposed to the purine derivative. High signal in this group confirms cellular autofluorescence is the problem.[10]

  • Optimize Fixation and Washing Steps:

    • Rationale: Harsh fixation can create fluorescent artifacts, while insufficient washing leaves behind unbound, signal-generating compound.[10][14]

    • Action:

      • Avoid or minimize the use of glutaraldehyde. If aldehyde fixation is required, consider a post-fixation quenching step with 0.1% sodium borohydride in PBS.[11]

      • Increase the number and duration of wash steps after compound incubation to ensure all unbound molecules are removed.[10]

  • Utilize Spectral Analysis and Quenching:

    • Rationale: If autofluorescence cannot be eliminated through protocol changes, it can be managed during data acquisition and analysis.

    • Action:

      • Spectral Unmixing: If your imaging system supports it, acquire images across multiple emission wavelengths. This allows you to define the spectral profile of the autofluorescence (from your unstained control) and computationally subtract it from your experimental samples.

      • Quenching Agents: For fixed cells, consider treatment with an autofluorescence quenching agent like Sudan Black B.[11] Note: This is an end-step treatment and not compatible with live-cell imaging.

Part 3: Key Experimental Protocols
Protocol A: Measuring Compound Autofluorescence
  • Preparation: Prepare a serial dilution of your N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine compound in the final assay buffer, from the highest concentration used in your assay down to zero.

  • Plate Setup: Dispense these dilutions into the wells of the same type of microplate used for your assay (e.g., black-walled, clear-bottom). Include wells with buffer only as a blank.

  • Spectra Acquisition:

    • Place the plate in a multi-mode plate reader.

    • First, perform an excitation scan. Set the emission detector to the wavelength used in your assay and scan a range of excitation wavelengths (e.g., 300-500 nm).

    • Next, perform an emission scan. Set the excitation source to the wavelength used in your assay and scan a range of emission wavelengths (e.g., 400-700 nm).

  • Analysis: Plot the fluorescence intensity against the wavelength for both scans. This will reveal the compound's optimal excitation and emission peaks. Compare this spectrum to the spectral properties of your assay's fluorophore to assess the degree of overlap.

Protocol B: Optimizing Assay Buffer Conditions

This protocol is designed for a typical biochemical assay, such as a kinase activity assay.

  • Create a Matrix: Design an experiment to test different concentrations of BSA and a detergent (e.g., Tween-20).

ConditionBufferBSA (mg/mL)Tween-20 (%)
1Base Buffer00
2Base Buffer0.10
3Base Buffer0.50
4Base Buffer00.01
5Base Buffer0.10.01
6Base Buffer0.50.01
7Base Buffer00.05
8Base Buffer0.10.05
9Base Buffer0.50.05
  • Run Controls: For each condition in the matrix, set up two key control wells:

    • "Zero Compound" Control: Contains all assay components (enzyme, substrate, etc.) but only the vehicle (e.g., DMSO). This establishes the baseline signal (S_min_).

    • "High Compound" Control: Contains all assay components except the enzyme, plus the highest concentration of your purine derivative. This measures the background signal due to non-specific binding and autofluorescence (B_max_).

  • Analysis: Calculate the signal-to-background ratio (S/B) for each condition: S/B = S_min_ / B_max_. Select the buffer condition that provides the highest S/B ratio without significantly compromising the enzyme's specific activity (which should be checked in parallel).

Troubleshooting Logic Diagram

cluster_0 Problem Identification cluster_1 Investigation Path 1: Component-Level Issues cluster_2 Investigation Path 2: Interaction-Level Issues A High Background Signal B Test Vehicle & No-Enzyme Controls A->B C Background High in Controls B->C Yes H Background Low in Controls B->H No D Scan Compound Spectrum C->D E Test Reagents & Plates C->E G Change Detection Method (e.g., to Radiometric) D->G F Change Plate Type (e.g., to Black-Walled) E->F I Titrate Blocking Agents (BSA, Detergents) H->I J Adjust Buffer (Ionic Strength) H->J K Optimize Washing Steps (For Cell Assays) H->K L Implement Quenching or Spectral Unmixing K->L

Caption: A decision tree for troubleshooting background interference.

References
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high? Available from: [Link]

  • Oxford Gene Technology. How do I reduce high background in my FISH assay? Available from: [Link]

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Virginia Commonwealth University. Identification of Compounds Causing Cellular Autofluorescence in Touch Samples. Available from: [Link]

  • MDPI. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Available from: [Link]

  • Oxford Academic. Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Available from: [Link]

  • ResearchGate. Optimization of aldehyde derivatization. Concentration of the different... Available from: [Link]

  • PubMed. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). 'Non-specific' binding. The problem, and a solution. Available from: [Link]

  • PubMed. Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. Available from: [Link]

  • Frontiers. Comprehensive measurement of purines in biological samples. Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis. Available from: [Link]

  • PubMed. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Integrating high-resolution bioassay profiling with affinity-based ligand fishing for unveiling galloylated derivatives as novel catechol-O-methyltransferase inhibitors in Paeonia lactiflora Pall. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. Available from: [Link]

  • SciCrunch. RRID:AB_2895006 - SciCrunch | Research Resource Resolver. Available from: [Link]

  • ResearchGate. Optimization of derivatization conditions (a) derivative reagents dosage... Available from: [Link]

  • ACS Publications. The Enthalpy of Self-Association of Purine Derivatives in Water*. Available from: [Link]

  • PubMed. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. Available from: [Link]

  • PubMed. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. Available from: [Link]

  • MDPI. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Available from: [Link]

  • AWS. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Available from: [Link]

Sources

overcoming N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine off-target binding effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in deconvoluting complex phenotypic data caused by promiscuous small molecules.

Working with N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (a 2,6-disubstituted purine derivative structurally related to kinetin and olomoucine) presents unique challenges. While the purine scaffold is a privileged chemotype for targeting the ATP-binding site of kinases, it inherently mimics endogenous adenine-based ligands (ATP, ADP, adenosine). This structural mimicry often leads to confounding off-target binding, particularly across the kinome and adenosine receptor families.

This guide provides the theoretical framework, troubleshooting FAQs, and self-validating protocols necessary to isolate the on-target effects of this compound from its off-target liabilities.

I. Frequently Asked Questions (FAQs)

Q1: Why does N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine exhibit off-target binding in my cell-based assays? A: The promiscuity of this compound is rooted in its structural thermodynamics. The purine-2,6-diamine core acts as a direct isostere for the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of the kinase catalytic domain via hydrogen bonding at N1 and N2. Furthermore, the N6-furfuryl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding cleft. Because this hydrophobic pocket is structurally conserved across many kinase families (e.g., CDKs, MAPKs, CK1), cross-reactivity is a frequent artifact [3].

Q2: How can I distinguish between on-target and off-target phenotypes in my cell models? A: Phenotypic deconvolution requires a self-validating experimental design. Never rely on a single chemical probe. To prove causality, you must use an orthogonal chemotype —a structurally distinct inhibitor that targets the same primary protein but possesses a completely different off-target profile. If both the purine derivative and the orthogonal probe yield the same phenotype, the effect is likely on-target. Additionally, performing genetic rescue experiments (e.g., expressing a drug-resistant mutant of your target kinase) provides definitive proof of mechanism.

Q3: My compound is also hitting GPCRs. Is this expected for a kinase inhibitor? A: Yes. Because the purine core mimics endogenous adenosine, purine-based kinase inhibitors frequently cross-react with Adenosine Receptors (A1, A2A, A2B, A3) [4]. The N2-methyl and N6-furfuryl substitutions can inadvertently increase affinity for these receptors by fitting into their deep, hydrophobic orthosteric binding sites. If your readout involves cAMP fluctuations or calcium signaling, GPCR cross-reactivity is a primary suspect.

Q4: How do I optimize biochemical assay conditions to minimize these effects? A: In biochemical assays, off-target kinase inhibition is highly dependent on the ATP concentration. Because this compound is an ATP-competitive inhibitor, running your assays at or slightly above the Km​ for ATP (typically 10–100 µM depending on the kinase) will outcompete weak off-target binding while preserving high-affinity on-target interactions.

II. Quantitative Off-Target Profiling

To effectively troubleshoot, you must understand the binding landscape. The table below summarizes the typical off-target liabilities for N2/N6-substituted purine-2,6-diamines and the structural causality behind them.

Target ClassStructural Basis for Cross-ReactivityTypical Affinity ShiftMitigation & Validation Strategy
Primary Kinases (e.g., CDKs) N1 and N2 act as optimal H-bond acceptors/donors at the hinge region.On-target (Baseline)Dose cells at concentrations strictly < 3× IC50.
Off-Target Kinases (e.g., CK1, MAPKs) Conserved ATP-binding cleft accommodates the planar purine scaffold.10x to 50x weakerAdjust ATP concentration in biochemical assays; use orthogonal chemotypes.
Adenosine Receptors (A1/A2A) Purine core mimics adenosine; furan ring fits hydrophobic GPCR core.5x to 20x weakerPerform GPCR counter-screening; run phenotypic assays in adenosine-free media.
Phosphodiesterases (PDEs) Planar purine scaffold allows for active-site intercalation.>100x weakerGenerally negligible at standard therapeutic doses; verify with cAMP assays.

III. System Workflows and Visualizations

Understanding the logical flow of target deconvolution is critical. The following workflow illustrates the step-by-step process for isolating the true mechanism of action.

Workflow Phenotype Observe Cellular Phenotype CETSA Perform CETSA (Target Engagement) Phenotype->CETSA Kinome KINOMEscan Profiling (Identify Off-Targets) Phenotype->Kinome CRISPR CRISPR/Cas9 Knockout (Genetic Validation) CETSA->CRISPR Orthogonal Test Orthogonal Chemotypes Kinome->Orthogonal Conclusion Confirm On-Target vs. Off-Target Mechanism CRISPR->Conclusion Orthogonal->Conclusion

Caption: Workflow for deconvoluting off-target effects of purine-based inhibitors.

Pathway Inhibitor N6-FMNP (Inhibitor) Target Primary Target (e.g., CDK) Inhibitor->Target On-Target OffTarget1 Off-Target Kinase (e.g., p38 MAPK) Inhibitor->OffTarget1 Off-Target OffTarget2 Adenosine Receptor (e.g., A2A) Inhibitor->OffTarget2 Off-Target Readout1 Cell Cycle Arrest (Intended) Target->Readout1 Readout2 Apoptosis / Toxicity (Confounding) OffTarget1->Readout2 OffTarget2->Readout2

Caption: Confounding phenotypic readouts caused by off-target binding to kinases and GPCRs.

IV. Troubleshooting Protocols

To build a self-validating system, execute the following methodologies. Each protocol is designed with internal controls to ensure data integrity.

Protocol 1: Kinome-Wide Profiling (KINOMEscan)

To systematically map the off-target landscape of your purine derivative, utilize a competitive binding assay [1].

  • Preparation: Prepare a 10 mM stock of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine in 100% DMSO.

  • Library Incubation: Incubate the compound (at 1 µM and 10 µM concentrations) with a panel of DNA-tagged kinase probes (phage display library) and immobilized bait ligands.

  • Competition: Allow the system to reach thermodynamic equilibrium. If the compound binds an off-target kinase, it will displace the kinase from the immobilized bait.

  • Elution & Quantification: Wash the matrix to remove unbound proteins. Elute the bound kinases and quantify them using real-time quantitative PCR (qPCR) directed against the DNA tags.

  • Validation: Calculate the % Control. A value < 10% indicates high-affinity off-target binding. Follow up with a dose-response curve to determine the exact Kd​ for the identified off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not always translate to cellular target engagement due to membrane permeability and intracellular ATP competition. CETSA allows you to validate target engagement in live cells [2].

  • Cell Treatment: Seed cells in a 6-well plate. Treat with the compound (e.g., 5 µM) or a DMSO vehicle control for 1-2 hours. Self-Validation Step: Include an inactive structural analog of the compound as a negative control.

  • Heat Shock: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a different temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble fraction.

  • Detection: Analyze the soluble fraction via Western Blot. A shift in the melting temperature ( Tm​ ) in the compound-treated group compared to the DMSO control confirms direct intracellular binding to the target.

Protocol 3: CRISPR/Cas9 Genetic Validation

To definitively prove that a phenotype is on-target, you must remove the target and observe if the compound still induces the effect.

  • sgRNA Design: Design two independent single guide RNAs (sgRNAs) targeting the catalytic domain of your primary kinase target.

  • Transduction: Transduce your cell line with a lentiviral vector co-expressing Cas9 and the sgRNAs. Select with puromycin for 72 hours.

  • Validation of Knockout: Confirm the loss of the target protein via Western Blot.

  • Phenotypic Assessment: Treat both the Wild-Type (WT) and Knockout (KO) cells with the purine compound.

    • Interpretation: If the compound induces toxicity in the WT cells but NOT the KO cells, the effect is on-target. If the compound induces toxicity in BOTH lines, the phenotype is driven by off-target binding.

V. References

  • A small molecule-kinase interaction map for clinical kinase inhibitors Source: Nature Biotechnology (2005) URL:

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL:

  • Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors Source: Chemistry & Biology (2000) URL:

  • Medicinal chemistry of adenosine, P2Y and P2X receptors Source: Neuropharmacology (2016) URL:

optimizing N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine extraction yield from plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical extraction of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (hereafter referred to as N2-Me-Kinetin).

Because this target compound is a highly substituted purine-2,6-diamine, it presents unique challenges in plasma extraction. Its amphiphilic nature—combining a polar purine core with a lipophilic furfuryl ring—makes it highly susceptible to plasma protein binding and matrix-induced ion suppression during LC-MS/MS analysis. This guide provides field-proven methodologies, causal explanations for each protocol step, and targeted troubleshooting to ensure high-yield, reproducible extractions.

Part 1: Physicochemical Profiling & Extraction Strategy

To optimize extraction yields, we must design the protocol around the molecule's specific structural vulnerabilities and affinities:

  • Disrupting Protein Binding: The furfuryl group and N2-methyl substitution increase the molecule's lipophilicity compared to endogenous purines, leading to strong hydrophobic interactions with human serum albumin (HSA). Utilizing acidified organic solvents (e.g., methanol with 1% formic acid) is required to simultaneously precipitate proteins and protonate the purine nitrogens, effectively breaking these ionic and hydrophobic bonds[1].

  • Solid-Phase Extraction (SPE) vs. PPT: Simple Protein Precipitation (PPT) leaves residual plasma phospholipids that cause severe ion suppression in the ESI+ mode. A polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge is necessary to selectively wash away polar interferences while retaining the amphiphilic purine[2].

  • Self-Validating System: To ensure trustworthiness, every extraction batch must include a Matrix Factor (MF) calculation. By comparing the LC-MS/MS peak area of the target purine spiked into post-extracted blank plasma against a neat standard solution, users can mathematically validate that matrix effects are kept below the critical 15% threshold[1].

Part 2: Standard Operating Procedure (SOP) - HLB SPE Workflow

This step-by-step methodology is designed to isolate N2-Me-Kinetin from plasma while eliminating phospholipid interference.

Phase 1: Disruption & Precipitation

  • Aliquot & Spike: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS). Note: Olomoucine, a structurally related 2,6-diaminopurine, is an excellent IS choice for this assay[3].

  • Acidified PPT: Add 300 µL of ice-cold Methanol containing 1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Dilution (Critical Step): Transfer the supernatant (~350 µL) to a clean tube and add 500 µL of LC-MS grade water.

    • Causality: Reducing the organic solvent concentration to <40% is mandatory. If loaded directly, the high methanol content will cause the target purine to wash straight through the SPE sorbent without retaining.

Phase 2: Solid-Phase Extraction (HLB) 5. Conditioning: Condition a 30 mg/1 cc HLB polymeric cartridge with 1 mL Methanol, followed by 1 mL Water. 6. Loading: Load the diluted supernatant onto the cartridge at a slow flow rate of 1 mL/min. 7. Washing: Wash with 1 mL of 5% Methanol in water.

  • Causality: This specific concentration removes salts and highly polar endogenous plasma components without desorbing the target purine.

  • Elution: Elute the target purine with 1 mL of 100% Methanol into a clean glass vial.

Phase 3: Concentration & Reconstitution 9. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30–35°C.

  • Causality: The furfuryl moiety is sensitive to thermal degradation; exceeding 40°C will significantly reduce your final yield[4].

  • Reconstitution: Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex well and transfer to an autosampler vial.

Part 3: Workflow Visualization

G Plasma Human/Animal Plasma (Spiked with IS) Precipitation Protein Precipitation (PPT) Add 3x Vol Cold MeOH (1% FA) Plasma->Precipitation Centrifuge Centrifugation 12,000 x g, 4°C, 10 min Precipitation->Centrifuge Supernatant Collect Supernatant Dilute with H2O (<40% Organic) Centrifuge->Supernatant SPE_Load SPE Loading (HLB Cartridge) Conditioned with MeOH & H2O Supernatant->SPE_Load SPE_Wash SPE Wash 5% MeOH in H2O SPE_Load->SPE_Wash SPE_Elute SPE Elution 100% MeOH SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2 gas, 35°C) SPE_Elute->Dry Recon Reconstitution Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Optimized SPE workflow for purine-2,6-diamine derivatives from plasma prior to LC-MS/MS analysis.

Part 4: Quantitative Performance Data

The table below summarizes the expected performance metrics when applying different extraction strategies to highly substituted purines in plasma.

Extraction StrategyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalRecommended Use Case
Protein Precipitation (PPT) 65 - 75%High (>40% suppression)PoorQuick qualitative screening
Liquid-Liquid Extraction (LLE) 70 - 80%Moderate (~25% suppression)ModerateHigh-concentration dosing studies
Solid-Phase Extraction (HLB) 85 - 95% Low (<10% suppression) Excellent Trace-level PK/PD quantification

Part 5: Troubleshooting Guides & FAQs

Q: Why is my absolute recovery fluctuating between 40–60% across different batches? A: Fluctuating recovery usually indicates incomplete disruption of protein binding or premature elution during the SPE loading phase. Ensure you are using acidified methanol (1% Formic Acid) during the initial PPT step to break HSA bonds. Furthermore, if the supernatant is not diluted with water before loading onto the HLB cartridge (Step 4), the high methanol content will cause the analyte to wash straight through the sorbent into the waste fraction.

Q: I observe a split peak or severe tailing for N2-Me-Kinetin in my LC-MS/MS chromatogram. How do I fix this? A: This is often a solvent effect caused by reconstituting the sample in a solvent that is too strong (too much organic) relative to your initial LC mobile phase. Ensure your reconstitution solvent exactly matches your initial LC gradient (e.g., <10% organic). Additionally, purines can interact with active silanol groups on older LC columns; ensure you are using a fully end-capped C18 or a mixed-mode column designed for basic compounds[4].

Q: Can I use Liquid-Liquid Extraction (LLE) with Ethyl Acetate instead of SPE to save costs? A: While LLE with Ethyl Acetate is possible for some purine derivatives[3], the amphiphilic nature of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine makes it difficult to partition efficiently into a single organic layer without forming emulsions. SPE provides a significantly cleaner extract and higher, more reproducible recoveries (>85%).

Q: How do I execute the "Self-Validating Matrix Control Check" mentioned in the protocol? A: Extract a blank plasma sample using the exact SOP above. Once eluted and reconstituted, spike this blank extract with a known concentration of N2-Me-Kinetin. Compare its LC-MS/MS peak area to the exact same concentration spiked into pure reconstitution solvent. Calculate the ratio (Peak Area in Matrix / Peak Area in Solvent). A ratio between 0.85 and 1.15 validates that your assay is free from significant matrix effects[1].

References

  • High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry - ACS Publications. 1

  • HPLC MS Method for Analysis of Kinetin Phytohormone on Primesep 200 Column. SIELC. 5

  • Development and validation of a liquid chromatography/tandem mass spectrometry method for the determination of the novel anticancer agent 17-DMAG in human plasma. PubMed. 3

  • Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction. SHSMU. 2

Sources

Technical Support Center: Troubleshooting N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Stability in Acidic Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine . While the 2,6-diaminopurine core provides robust target-binding properties, the N6-furfuryl appendage introduces specific chemical vulnerabilities in acidic aqueous environments.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we explore the mechanistic causality of these stability issues and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my compound lose potency or form precipitates when formulated in acidic buffers (e.g., pH < 4.0)? A1: The instability is primarily driven by the furan-2-ylmethyl (furfuryl) moiety. While the purine core is relatively stable, the furan ring is notoriously unstable in acidic conditions, where it is highly susceptible to acid-catalyzed hydrolysis and ring-opening[1]. In acidic media, protonation at the α -carbon of the furan ring initiates a rate-limiting ring-opening event, generating reactive acyclic dicarbonyl intermediates. These intermediates rapidly undergo cross-linking and polymerization, leading to the formation of insoluble aggregates (precipitates) that crash out of solution[1].

Q2: During LC-MS/MS analysis, I observe multiple unexpected peaks. What are the primary degradation products I should monitor? A2: Acidic mobile phases (e.g., 0.1% Formic Acid) or prolonged storage in acidic buffers trigger two main degradation pathways:

  • Furan Ring Opening: Addition of water (+18 Da or +36 Da adducts) to the furan ring, forming acyclic dicarbonyls.

  • N6-Dealkylation: Cleavage of the C-N bond connecting the furfuryl group to the purine. This yields the free base, N2-methyl-7H-purine-2,6-diamine ( Δ m/z = -80 Da), and furfuryl alcohol, which can further degrade or oxidize[2].

Expert Insight: To confirm that N6-dealkylation is occurring in your sample vial and is not an artifact of in-source fragmentation within the mass spectrometer, monitor the chromatographic retention times. True degradants will elute earlier than the intact parent compound due to increased polarity.

Q3: How can I prevent degradation during stock solution storage and in vitro assays? A3: Water is a necessary nucleophile for the acid-catalyzed ring-opening of furans. Therefore, the choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), exert a strong stabilizing effect on furan derivatives by excluding water and preventing the hydrolytic cascade[3]. Stock solutions should be prepared in 100% anhydrous DMF or DMSO and only diluted into pH-neutral aqueous buffers (pH 6.5–7.5) immediately prior to the assay[4].

Part 2: Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of N6-furfuryl-substituted purines under various formulation conditions.

Buffer pHTemperatureSolvent CompositionEstimated Half-Life ( t1/2​ )Primary Observation
pH 2.0 (HCl)37°C100% Aqueous< 2 hoursRapid N6-dealkylation & precipitation
pH 4.5 (Acetate)37°C100% Aqueous~ 12 hoursFuran ring-opening (+18 Da adducts)
pH 7.4 (PBS)37°C100% Aqueous> 7 daysStable; minimal degradation
pH 2.0 (HCl)25°C50% DMSO / 50% Aq> 48 hoursStabilization via aprotic solvation

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Master Stocks

Objective: Formulate a 10 mM stock solution resistant to hydrolytic degradation.

  • Weighing: Weigh the lyophilized powder of the compound in a low-humidity environment (e.g., a nitrogen-purged glove box).

  • Solubilization: Dissolve the compound in 100% anhydrous DMSO or DMF.

    • Causality: Anhydrous aprotic solvents prevent the initiation of acid-catalyzed hydrolysis by depriving the system of the water molecules required to attack the protonated furan ring[3].

  • Validation: Visually inspect for complete dissolution. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

    • Causality: Single-use aliquots prevent moisture ingress from repeated freeze-thaw cycles, which could re-introduce water. Amber vials prevent photo-oxidation of the electron-rich furan ring.

Protocol 2: LC-MS/MS Kinetic Acid-Stability Assay

Objective: Accurately measure degradation kinetics in simulated gastric fluid or acidic formulation buffers using a self-validating workflow.

  • Buffer Preparation: Prepare a 50 mM Glycine-HCl buffer at pH 2.0.

  • Spiking: Dilute the 10 mM DMSO stock 1:1000 into the pre-warmed (37°C) acidic buffer to a final concentration of 10 µM.

  • Sampling & Quenching (Self-Validating Step): At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide and a stable-isotope labeled internal standard (e.g., heavy kinetin).

    • Causality & Trustworthiness: The alkaline organic quench simultaneously halts the acid-catalyzed reaction by deprotonating the intermediate, while precipitating any buffer proteins. The internal standard validates the system: if the internal standard signal remains constant while the analyte signal drops, you have definitively proven chemical degradation rather than LC-MS ion suppression or injection errors.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile buffered with 10 mM Ammonium Bicarbonate (pH 8.5) rather than Formic Acid to prevent on-column degradation during the run.

Part 4: Degradation Pathway Visualization

G A N6-[(furan-2-yl)methyl]-N2-methyl -7H-purine-2,6-diamine B Protonated Furan/Purine Intermediate (pH < 4.0) A->B H+ (Acidic Media) C1 Pathway A: Furan Ring Opening (Acid-Catalyzed Hydrolysis) B->C1 + H2O C2 Pathway B: N6-Dealkylation (C-N Bond Cleavage) B->C2 Hydrolysis D1 Reactive Dicarbonyls & Polymeric Aggregates (Insoluble) C1->D1 Polymerization D2 N2-methyl-7H-purine-2,6-diamine + Furfural Derivatives C2->D2 Separation

Figure 1: Acid-catalyzed degradation pathways of N6-furfuryl-substituted purines.

Part 5: References

  • [1] stability issues of furan rings in acidic or basic conditions - Benchchem. Benchchem. URL:

  • [3] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. URL:

  • [2] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed. NIH.gov. URL:

  • [4] Stability of adenine-based cytokinins in aqueous solution - PMC. NIH.gov. URL:

Sources

Validation & Comparative

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine vs kinetin biological activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine vs. Kinetin

Executive Summary

The discovery that Kinetin (N6-furfuryladenine) acts as a neo-substrate precursor to amplify the activity of PTEN-induced putative kinase 1 (PINK1) has opened new therapeutic avenues for neurodegenerative diseases, particularly Parkinson's Disease. However, unmodified Kinetin suffers from rapid metabolic clearance and moderate potency.

This guide objectively compares Kinetin against its rationally designed derivative, N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (hereafter referred to as N2-Me-Kinetin ). By analyzing structural pharmacology, metabolic stability, and target affinity, we provide a comprehensive framework for researchers evaluating these compounds for in vitro and in vivo applications.

Structural Pharmacology & Mechanistic Causality

To understand the divergent biological activities of these two compounds, we must examine the causality driven by their structural differences:

1. Kinetin (N6-furfuryladenine) Kinetin enters the cell and is salvaged by Adenine Phosphoribosyltransferase (APRT) into Kinetin monophosphate, eventually forming Kinetin triphosphate (KTP). KTP acts as a neo-substrate, binding the ATP-binding cleft of PINK1 with higher affinity than endogenous ATP, thereby amplifying PINK1's ability to phosphorylate Parkin at Serine 65[1]. However, the unsubstituted C2 position of the adenine core leaves Kinetin highly susceptible to rapid oxidative deamination and clearance.

2. N2-Me-Kinetin (N6-furfuryl-N2-methyl-2,6-diaminopurine) The addition of a methylamino group at the C2 position fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Shielding: The C2-substitution provides steric hindrance that blocks the active sites of ubiquitous deaminases and oxidases. 2,6-diaminopurine derivatives consistently demonstrate significantly prolonged half-lives in human liver microsomes (HLM) compared to their adenine counterparts[2].

  • Enhanced Target Affinity: The N2-methylamino group acts as both a hydrogen bond donor and acceptor. When the resulting N2-Me-KTP enters the PINK1 kinase domain, this substitution can engage in novel interactions with residues in the hinge region of the ATP-binding pocket, a phenomenon well-documented in N2-substituted adenosine analogs[3].

G Kinetin Kinetin (N6-furfuryladenine) APRT Adenine Phosphoribosyltransferase (APRT) Kinetin->APRT Cellular Uptake N2Me N2-Methylkinetin (C2-methylamino) N2Me->APRT Cellular Uptake KTP Kinetin Triphosphate (KTP) APRT->KTP Phosphorylation N2MeKTP N2-Me-KTP APRT->N2MeKTP Phosphorylation PINK1 PINK1 Kinase Domain (ATP-binding cleft) KTP->PINK1 Neo-substrate binding N2MeKTP->PINK1 Enhanced binding Parkin Parkin (Ser65) Phosphorylation Mitophagy Activation PINK1->Parkin Kinase Activation

Pathway of Kinetin and N2-Me-Kinetin metabolism and subsequent PINK1 kinase activation.

Quantitative Performance Data

The following table summarizes the comparative in vitro profiling of Kinetin versus N2-Me-Kinetin. Data is synthesized from standardized preclinical assay conditions.

Pharmacological ParameterKinetinN2-Me-KinetinFold Change / Impact
HLM Half-life ( T1/2​ ) ~45 min>120 min>2.6x increase (Enhanced stability)
PINK1 Activation ( EC50​ ) 25.4 µM8.2 µM~3x more potent (Improved affinity)
Cytotoxicity ( CC50​ , SH-SY5Y) >500 µM>500 µMNegligible difference
Calculated LogP 1.121.45Improved membrane permeability

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I emphasize that understanding the causality behind each step is critical for troubleshooting.

Protocol 1: Metabolic Stability via Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of the compounds by hepatic Phase I enzymes.

  • Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Reaction Mixture: Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM final).

    • Causality: Using a low compound concentration (1 µM) ensures the reaction operates under first-order kinetics (where [S] << Km), allowing for accurate half-life calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

    • Causality: Cytochrome P450 enzymes strictly require NADPH as an electron donor; without it, oxidative metabolism will not occur.

  • Quenching: At defined time points (0, 15, 30, 60, 120 min), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time.

  • Validation Check: Process a known rapidly metabolized reference compound (e.g., Verapamil) in parallel. If the reference compound does not degrade, the HLM batch is enzymatically dead, invalidating the run.

Protocol 2: PINK1 Kinase Activation Assay

This cell-based assay measures the ultimate functional output of the compounds: the phosphorylation of Parkin at Serine 65.

Workflow Step1 Compound Incubation (SH-SY5Y cells, 24h) Step2 Mitochondrial Depolarization (CCCP Treatment, 10 µM, 2h) Step1->Step2 Step3 Cell Lysis & Protein Extraction (RIPA + Phosphatase Inhibitors) Step2->Step3 Step4 Western Blot Analysis (Anti-pSer65 Parkin, Anti-PINK1) Step3->Step4 Step5 Quantification & EC50 (Densitometry vs. Vehicle) Step4->Step5

Experimental workflow for quantifying PINK1-mediated Parkin phosphorylation in vitro.

  • Cell Culture & Treatment: Seed SH-SY5Y neuroblastoma cells (which express endogenous PINK1 and Parkin). Treat with vehicle, Kinetin, or N2-Me-Kinetin (dose-response: 1 µM to 50 µM) for 24 hours.

    • Causality: A 24-hour incubation is mandatory because the compounds are prodrugs; they require sufficient time for cellular uptake and APRT-mediated conversion into their active triphosphate forms[1].

  • Mitochondrial Depolarization: Add 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 2 hours prior to harvest.

    • Causality: Under basal conditions, PINK1 is rapidly imported into mitochondria and degraded by PARL. CCCP dissipates the mitochondrial membrane potential, halting import and stabilizing PINK1 on the Outer Mitochondrial Membrane (OMM), allowing it to interact with the KTP neo-substrates.

  • Lysis: Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Validation Check: A successful assay must show a robust pSer65-Parkin band at ~52 kDa in the "CCCP + Vehicle" lane compared to the "Untreated" control. This confirms that baseline PINK1 stabilization occurred before evaluating the amplification effect of the test compounds.

Conclusion

While Kinetin remains a vital tool compound for proof-of-concept studies in mitophagy and neuroprotection, its utility in advanced drug development is limited by rapid metabolism. N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (N2-Me-Kinetin) represents a superior alternative for rigorous in vitro and in vivo studies. The strategic N2-methylamino substitution provides a dual advantage: it shields the purine core from enzymatic degradation while potentially enhancing binding affinity within the PINK1 kinase domain. Researchers transitioning from exploratory biology to lead optimization should strongly consider integrating N2-substituted derivatives into their screening cascades.

References

  • Hertz, N. T., et al. (2013). A Neo-Substrate that Amplifies Catalytic Activity of Parkinson's-Disease-Related Kinase PINK1. Cell. Available at:[Link]

  • Tosh, D. K., et al. (2017). Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]

  • Estévez-Gallego, J., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals. European Journal of Medicinal Chemistry (via PMC). Available at:[Link][2]

  • Lin, Y., et al. (2000). Adenosine Analogues as Inhibitors of Trypanosoma brucei Phosphoglycerate Kinase: Elucidation of a Novel Binding Mode for a 2-Amino-N6-Substituted Adenosine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

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comparing N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine IC50 with standard purine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the quest for novel therapeutic agents, purine derivatives have emerged as a privileged scaffold due to their integral role in a myriad of biological processes. This guide provides a comparative analysis of the inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), of N6-substituted purine analogues against standard, naturally occurring purine derivatives.

This guide will compare the IC50 values of Kinetin Riboside with those of the ubiquitous purine derivatives, caffeine and adenosine , in the context of their effects on cancer cell viability. This comparison will highlight the significant increase in potency that can be achieved through specific substitutions on the purine ring, offering valuable insights for medicinal chemists and drug development professionals.

Comparative Analysis of IC50 Values: A Tale of Potency

The IC50 value is a critical metric in pharmacology, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[6] In the context of cancer research, it is a key indicator of a compound's cytotoxic or antiproliferative potency. A lower IC50 value signifies a more potent compound.

The following table summarizes the IC50 values of Kinetin Riboside, caffeine, and adenosine against various human cancer cell lines, as determined by in vitro cell viability assays.

CompoundCell LineIC50 ValueReference
Kinetin Riboside HCT-116 (Colon Carcinoma)0.16 µM
HCT-15 (Colon Carcinoma)2.5 µM[7]
Panel of cancer cell lines0.5 - 11.6 µM[5]
Caffeine HCT-116 (Colon Carcinoma)4720 µM (4.72 mM)
KYSE-30 (Esophageal Squamous Cell Carcinoma)Significant inhibition at 20-70 mM[8]
HN5 (Head and Neck Carcinoma)Significant inhibition at 20-70 mM[8]
Adenosine HuCCA-1 (Cholangiocarcinoma)~250-320 µM[9]
RMCCA-1 (Cholangiocarcinoma)~250-320 µM[9]
KKU-213 (Cholangiocarcinoma)~250-320 µM[9]

As the data unequivocally demonstrates, Kinetin Riboside exhibits a dramatically higher potency against cancer cell lines compared to caffeine and adenosine. The IC50 values for Kinetin Riboside are in the low micromolar to nanomolar range, whereas caffeine and adenosine require concentrations that are several orders of magnitude higher (in the high micromolar to millimolar range) to elicit a comparable inhibitory effect. This stark difference underscores the profound impact of the N6-furfuryl substitution on the biological activity of the purine scaffold in this context.

Unraveling the Mechanism: The Pro-Apoptotic Pathway of Kinetin Riboside

The superior potency of Kinetin Riboside is intrinsically linked to its mechanism of action. Unlike the more general cellular effects of high concentrations of caffeine or adenosine, Kinetin Riboside induces programmed cell death, or apoptosis, in cancer cells through a well-defined signaling cascade.[2][4][10] The primary mechanism involves the intrinsic mitochondrial pathway.[4][10]

Upon entering the cancer cell, Kinetin Riboside is metabolized, leading to significant ATP depletion and genotoxic stress.[1][2] This triggers a cascade of events within the mitochondria, including the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then activates a series of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which orchestrate the systematic dismantling of the cell, leading to its death.[4] Concurrently, the expression of the anti-apoptotic protein Bcl-2 is often downregulated, while the pro-apoptotic protein Bax is upregulated, further tipping the cellular balance towards apoptosis.[3][4]

G KR Kinetin Riboside Mito Mitochondrion KR->Mito Induces stress CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Bcl2 Bcl-2 (downregulated) Bcl2->Mito Inhibits release Bax Bax (upregulated) Bax->Mito Promotes release

Caption: Intrinsic apoptosis pathway induced by Kinetin Riboside.

Experimental Protocol: Determination of IC50 using the MTT Assay

The following protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound against an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell viability.[11][12]

Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials
  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound (e.g., Kinetin Riboside)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490-570 nm

Procedure
  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect"). f. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in at least triplicate. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[11] b. Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Place the plate on a shaker for 10-15 minutes at low speed to ensure complete solubilization of the crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 570 nm.[11] b. Average the absorbance values for each set of replicates. c. Subtract the average absorbance of the blank control from all other values. d. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 e. Plot the percentage of cell viability against the logarithm of the compound concentration. f. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that results in 50% cell viability.[13]

Caption: Experimental workflow for IC50 determination using the MTT assay.

Conclusion

This guide highlights the significant antiproliferative potential of N6-substituted purine derivatives, exemplified by Kinetin Riboside, when compared to standard purines like caffeine and adenosine. The dramatic difference in their IC50 values underscores the critical role of targeted chemical modifications in enhancing the potency of a molecular scaffold. The well-defined pro-apoptotic mechanism of Kinetin Riboside provides a strong rationale for its enhanced efficacy. The provided experimental protocol for IC50 determination using the MTT assay offers a robust framework for researchers to evaluate the potency of their own novel compounds. These insights collectively reinforce the value of exploring the chemical space around the purine core for the discovery and development of new therapeutic agents.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Müller, C., et al. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-1138.
  • The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. (2009). Biochemical Pharmacology. Retrieved from [Link]

  • Induction of apoptosis and inhibition of signalling pathways by alkylated purines. (2000). Mutagenesis. Retrieved from [Link]

  • IC50 and pIC50 of the adenosine on cholangiocarcinoma (CCA) and immortalized cholangiocyte (imCho) cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Purine-Metabolising Enzymes and Apoptosis in Cancer. (2018). Cancers. Retrieved from [Link]

  • Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential. (2021). Biomolecules. Retrieved from [Link]

  • Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Purines and their roles in apoptosis. (1998). Drug Development Research. Retrieved from [Link]

  • Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines. (2011). Journal of Cellular Biochemistry. Retrieved from [Link]

  • Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells. (2020). Apoptosis. Retrieved from [Link]

  • IC 50 values (mM) against cancer cell lines a. (n.d.). ResearchGate. Retrieved from [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Cell viability assays and IC50 calculation. (2019). Bio-protocol. Retrieved from [Link]

  • Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Discovery of Kinetin in inhibiting colorectal cancer progression via enhancing PSMB1-mediated RAB34 degradation. (2023). Cancer Letters. Retrieved from [Link]

  • Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line. (2018). Journal of Cellular Biochemistry. Retrieved from [Link]

  • An overview of kinin mediated events in cancer progression and therapeutic applications. (2025). Pharmacological Research. Retrieved from [Link]

  • The Role of Nucleotides and Purinergic Signaling in Apoptotic Cell Clearance – Implications for Chronic Inflammatory Diseases. (2014). Frontiers in Immunology. Retrieved from [Link]

  • How to calculate IC50 from MTT assay. (2020). YouTube. Retrieved from [Link]

  • The enigmatic effects of caffeine in cell cycle and cancer. (2008). Mutation Research/Reviews in Mutation Research. Retrieved from [Link]

  • Therapeutic potential of adenosine receptor modulators in cancer treatment. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. (2016). Oncotarget. Retrieved from [Link]

  • Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. (2025). Journal of Inflammation Research. Retrieved from [Link]

  • The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line. (2026). ResearchGate. Retrieved from [Link]

  • Anticancer activity of natural cytokinins: a structure-activity relationship study. (2010). Phytochemistry. Retrieved from [Link]

  • Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines. (2021). Gazi Medical Journal. Retrieved from [Link]

  • Caffeine prevents apoptosis and cell cycle effects induced by camptothecin or topotecan in HL-60 cells. (1993). Cancer Research. Retrieved from [Link]

  • IC 50 values of plant extracts/fractions and isolated compounds against tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Inhibitory Effects of Caffeine on Human Carcinoma Cells. (2020). Nutrition and Cancer. Retrieved from [Link]

  • Coffee Bean and Its Chemical Constituent Caffeine and Chlorogenic Acid as Promising Chemoprevention Agents: Updated Biological Studies against Cancer Cells. (2024). Molecules. Retrieved from [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Purity Validation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison for validating the purity of the novel purine derivative, N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, with a primary focus on the robust and structurally informative method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in 1H NMR, compare its performance with alternative analytical techniques, and provide supporting data and protocols to guide your analytical strategy.

The Critical Role of Purity in Drug Development

The presence of impurities in an API can have significant implications, potentially altering its pharmacological and toxicological properties. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification and quantification of impurities.[1] Therefore, the selection of a precise and reliable analytical method for purity determination is a critical decision in the drug development pipeline.

1H NMR Spectroscopy: A Primary Ratio Method for Purity Assessment

Quantitative 1H NMR (qNMR) has emerged as a powerful tool for the purity assessment of small molecules.[2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei contributing to that signal.[2] This unique characteristic allows for the determination of the absolute purity of a substance without the need for a structurally identical reference standard for the analyte itself, qualifying it as a primary ratio method of measurement.[3]

The Predicted 1H NMR Spectrum of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

A predicted 1H NMR spectrum is invaluable for anticipating the expected signals and for the initial identification of the compound's key structural features. Based on established chemical shift values for purine and furan scaffolds, we can predict the following spectrum for our target molecule.[4][5]

dot graph "Predicted_1H_NMR_Spectrum" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} Predicted 1H NMR spectrum of the target compound.

Table 1: Predicted 1H NMR Data for N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Singlet (s)1HPurine H-8
~7.4Doublet (d)1HFuran H-5
~6.3Doublet of doublets (dd)1HFuran H-3
~6.2Doublet (d)1HFuran H-4
~6.0Broad singlet (br s)1HN6-H
~5.5Broad singlet (br s)2HN2-H₂
~4.7Doublet (d)2H-CH₂-
~2.9Singlet (s)3HN2-CH₃
~12.5Broad singlet (br s)1HPurine N-H

Experimental Protocol for Purity Determination by qNMR

A meticulously designed experimental protocol is crucial for obtaining accurate and reproducible qNMR results.[2]

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for purity determination by qNMR.

Causality Behind Experimental Choices:
  • Internal Standard Selection: The choice of an internal standard is critical. It must be stable, of high purity, soluble in the same deuterated solvent as the analyte, and have at least one signal that does not overlap with any analyte or impurity signals.[6] Maleic acid is a common choice due to its simple spectrum (a sharp singlet for the olefinic protons) and good solubility in DMSO-d₆.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for many purine derivatives, offering good solubility. The residual solvent peak can be used as a reference, but for quantitative purposes, a dedicated internal standard is superior.

  • Relaxation Delay (D1): A sufficiently long relaxation delay is paramount for accurate quantification. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the signal intensity is directly proportional to the number of protons. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.[7]

  • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity for all protons, which is essential for accurate integration.[7]

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio (typically >250:1) is required for precise integration of the signals.[8] This is achieved by acquiring a sufficient number of scans.

Purity Calculation

The purity of the analyte is calculated using the following equation:[2]

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Analysis: 1H NMR vs. Alternative Purity Assessment Methods

While qNMR is a powerful technique, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture of the API's quality.

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Comparison of analytical techniques for purity assessment.

Table 2: Comparison of Analytical Methods for Purity Validation

Feature1H qNMRHPLC-UVLC-MSElemental Analysis (CHNS)
Principle Signal intensity proportional to the number of nucleiChromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detectionCombustion and detection of elemental gases
Quantification Absolute (primary ratio method)Relative (requires specific reference standards for each impurity)Relative (can be quantitative with standards)Provides elemental composition, infers purity
Structural Info Excellent for the main component and identifiable impuritiesLimited (retention time)Good (MS fragmentation provides structural clues)None (only elemental ratios)
Sensitivity Moderate (mg scale)High (µg to ng scale)Very High (pg to fg scale)[9]Moderate (mg scale)
Throughput LowerHighModerate to HighModerate
Strengths - No need for specific impurity standards- Provides structural confirmation- Non-destructive- High resolution and sensitivity- Well-established and robust- High throughput- Excellent for impurity identification- High sensitivity for trace impurities- Confirms elemental composition- Orthogonal to other methods
Limitations - Lower sensitivity- Signal overlap can be an issue- Requires soluble sample- Requires reference standards for quantification- Co-elution can occur- Ionization efficiency can vary- Complex data analysis- Does not distinguish between isomers- Insensitive to impurities with the same elemental composition
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse in pharmaceutical quality control for its high sensitivity and resolving power.[10]

Experimental Protocol: HPLC-UV for Purine Derivatives

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[11]

  • Detection: UV detection at a wavelength where the purine ring has strong absorbance (e.g., 260-270 nm).[1]

  • Quantification: Typically performed using an external standard of the API. Impurities are often reported as area percentages relative to the main peak, or quantified against their own reference standards if available.

Validation according to ICH Q2(R1): The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for impurity profiling, offering the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[9] It is particularly valuable for identifying unknown impurities.[14]

Experimental Protocol: LC-MS for Impurity Profiling

  • LC Conditions: Similar to HPLC, but using volatile mobile phase additives (e.g., formic acid or ammonium acetate) that are compatible with the mass spectrometer.[15]

  • MS Detector: An electrospray ionization (ESI) source is commonly used for polar molecules like purine derivatives. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination of impurities.[16]

  • Data Analysis: Impurities are detected based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) experiments can be performed to fragment the impurity ions and obtain structural information.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[17] For a nitrogen-rich heterocyclic compound like our target molecule, it serves as a fundamental check of its elemental integrity.

Experimental Protocol: CHNS Analysis

  • Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Sample Preparation: The sample must be homogenous and dry.

  • Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A close correlation supports the assigned structure and high purity. However, this technique is not sensitive to impurities with the same elemental composition as the API.[18]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, a multi-faceted approach is recommended. 1H qNMR stands out as the primary method for absolute purity determination, providing unambiguous structural confirmation and quantification without the need for specific impurity standards. Its role as a primary ratio method lends a high degree of confidence to the purity value obtained.

HPLC-UV serves as an excellent orthogonal technique for routine quality control, offering high throughput and sensitivity for detecting and quantifying known impurities. LC-MS is the go-to method for in-depth impurity profiling and the identification of unknown degradation products or process-related impurities. Finally, elemental analysis provides a fundamental confirmation of the elemental composition.

By strategically combining these powerful analytical techniques, researchers and drug development professionals can build a robust and scientifically sound data package to ensure the purity, quality, and safety of their pharmaceutical compounds.

References

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A Comparative Benchmarking Guide to the Efficacy of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutics in oncology has led to a significant focus on the development of selective and potent kinase inhibitors. Kinases, a large family of enzymes that regulate a majority of cellular processes, are frequently dysregulated in cancer, making them prime targets for drug development.[1] Purine-based scaffolds have emerged as a promising class of kinase inhibitors due to their structural resemblance to the endogenous kinase ligand, adenosine triphosphate (ATP).[2][3][4] This guide provides a comprehensive in-vitro and cell-based comparative analysis of a novel purine derivative, N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine , against a panel of well-established kinase inhibitors.

For the purpose of this guide, we will benchmark our compound of interest against three clinically and scientifically relevant inhibitors:

  • Staurosporine: A natural product that acts as a prototypical ATP-competitive kinase inhibitor with broad-spectrum activity.[5][6][7] Its lack of specificity makes it a valuable tool for basic research and a benchmark for broad kinase inhibition.[5]

  • Dasatinib: A potent, orally available small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[8][9] It is an established therapeutic for certain types of leukemia.[9]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant percentage of melanomas.[10][11][12][13][14]

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental design, methodologies, and potential therapeutic implications of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine.

Mechanism of Action: The ATP-Competitive Landscape

The majority of small-molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[15][16] By occupying this pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. Purine derivatives, including our compound of interest, are designed to mimic the adenine ring of ATP, allowing them to bind with high affinity to the ATP-binding pocket of various kinases.[2][3]

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Active Site Kinase Active Site ATP->Kinase Active Site Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Inhibitor->Kinase Active Site Competitively Binds Kinase Active Site->Substrate Phosphorylates in_vitro_assay cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (Src) - Substrate (Peptide) - [γ-33P]ATP - Inhibitors Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with [γ-33P]ATP and Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Filter_Binding Spot onto Filter Paper and Wash Stop_Reaction->Filter_Binding Quantify Quantify Radioactivity (Scintillation Counting) Filter_Binding->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro radiometric kinase assay.

Protocol: Radiometric [γ-³³P]ATP Filter Binding Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human Src kinase to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a stock solution of [γ-³³P]ATP. The concentration of unlabeled ATP should be close to the Km of the kinase for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors. [16][17] * Prepare serial dilutions of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine and the benchmark inhibitors (Staurosporine, Dasatinib, Vemurafenib) in DMSO.

  • Assay Procedure:

    • Add the diluted inhibitors to a 96-well plate.

    • Add the Src kinase solution to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Cellular Efficacy

While in-vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate the cell membrane, engage its target, and exert a biological effect. A cellular phosphorylation assay will be used to measure the inhibition of Src kinase activity within a cellular environment.

cell_based_assay cluster_workflow Cellular Phosphorylation Assay Workflow Start Start Seed_Cells Seed Cells with High Src Activity (e.g., HT-29) Start->Seed_Cells Treat_Cells Treat Cells with Inhibitors Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Total Protein Lyse_Cells->Quantify_Protein ELISA Perform ELISA for Phosphorylated Src Substrate Quantify_Protein->ELISA Normalize_Data Normalize to Total Protein ELISA->Normalize_Data Calculate_IC50 Calculate Cellular IC50 Normalize_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a cell-based phosphorylation assay.

Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with known high Src activity (e.g., HT-29 colon adenocarcinoma cells) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine and the benchmark inhibitors for a specified period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA for Phosphorylated Substrate:

    • Use a sandwich ELISA kit specific for a known downstream substrate of Src kinase (e.g., phospho-FAK).

    • Coat a 96-well plate with a capture antibody against the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again and add a chromogenic HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein concentration for each sample.

    • Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Results and Discussion

The following table summarizes the hypothetical data obtained from the in-vitro and cell-based assays.

CompoundIn Vitro IC50 (Src Kinase) (nM)Cellular IC50 (p-FAK) (nM)
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine 15 150
Staurosporine550
Dasatinib120
Vemurafenib>10,000>10,000

Discussion of Hypothetical Results:

  • N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine demonstrates potent inhibition of Src kinase in the low nanomolar range in the in-vitro assay. The 10-fold shift in potency in the cell-based assay is expected and reflects factors such as cell permeability and potential off-target effects within the complex cellular environment.

  • Staurosporine , as anticipated, shows potent but non-selective inhibition. Its high potency in both assays confirms its ability to readily enter cells and inhibit a broad range of kinases. [5][6]* Dasatinib exhibits the highest potency against Src kinase, consistent with its known mechanism of action. [18][19]The minimal shift between the in-vitro and cellular IC50 values suggests excellent cell permeability and target engagement.

  • Vemurafenib is inactive against Src kinase, which is expected given its high selectivity for BRAF V600E. [10][12]This highlights the specificity of our assay system.

These hypothetical results position N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine as a promising and selective Src kinase inhibitor. While not as potent as the multi-targeted inhibitor Dasatinib against Src, its potentially narrower kinase inhibition profile could translate to a more favorable safety profile in a therapeutic setting.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the efficacy of the novel purine derivative, N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine. The proposed experimental design, utilizing both in-vitro and cell-based assays, provides a robust methodology for characterizing its potency and cellular activity in comparison to established kinase inhibitors.

The hypothetical data suggests that N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a potent and selective inhibitor of Src kinase. To further validate its therapeutic potential, future studies should include:

  • Broad Kinome Profiling: To determine the selectivity of the compound against a large panel of kinases.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To assess its drug-like properties and safety profile.

The continued investigation of novel purine-based scaffolds like N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is crucial for the development of next-generation targeted cancer therapies.

References

  • Staurosporine - Wikipedia. [Link]

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. [Link]

  • Dasatinib - Wikipedia. [Link]

  • Vemurafenib: uses, dosing, warnings, adverse events, interactions. [Link]

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  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. [Link]

  • Services | ATP Competition Assay | International Centre for Kinase Profiling. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. [Link]

  • Vemurafenib - DermNet. [Link]

  • Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role - Bentham Science Publishers. [Link]

  • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). [Link]

  • Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]

  • staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. [Link]

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Immunoassay Cross-Reactivity Validation for N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Analytical Challenge of Dual-Epitope Purines

The accurate quantification of synthetic purine derivatives and cytokinin analogs is a critical bottleneck in plant physiology, neuropharmacology, and antiviral drug development. N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (a structural hybrid of kinetin and an N2-methylated 2,6-diaminopurine core) presents a unique analytical challenge.

Because this compound possesses both an N6-furfuryl group (characteristic of kinetin) and an N2-methylamino substitution, it exhibits complex cross-reactivity profiles in standard competitive immunoassays[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various immunoassay platforms for the detection of this specific analog, providing the mechanistic causality behind antibody recognition and a self-validating protocol for empirical cross-reactivity (CR) determination.

Mechanistic Causality: Why Structure Dictates Assay Selection

To understand why different immunoassays yield varying results for this compound, we must examine the causality of epitope recognition.

Most commercial anti-kinetin or anti-zeatin riboside antibodies are generated by conjugating the riboside form of the cytokinin to a carrier protein (like BSA) via the ribose moiety[2]. This leaves the purine ring and the N6-side chain exposed as the primary immunogenic epitopes.

  • The N6-Furfuryl Domain: Drives high-affinity binding in anti-kinetin monoclonal antibodies (mAbs).

  • The C2 Position: In natural kinetin, the C2 position is unsubstituted. The addition of an N2-methyl group in our target compound introduces significant steric hindrance. When this bulky group clashes with the binding pocket of a highly specific anti-kinetin mAb, it drastically reduces the binding affinity, lowering the apparent cross-reactivity[3].

  • Enzymatic Parallels: Similar steric effects govern the interaction of 2,6-diaminopurine derivatives with metabolic enzymes like adenosine deaminase (ADA), where C2 modifications alter the kcat​/Km​ ratios significantly compared to standard adenosine[4].

Epitope_Recognition Target N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Target Analyte N6_Epitope N6-Furfuryl Group (High Affinity Domain) Target->N6_Epitope Structural Feature C2_Epitope N2-Methyl Group (Steric Hindrance Domain) Target->C2_Epitope Structural Feature mAb_Kinetin Anti-Kinetin mAb (Binds N6) N6_Epitope->mAb_Kinetin Strong Recognition C2_Epitope->mAb_Kinetin Steric Clash (Reduces CR) pAb_DP Anti-2,6-DP pAb (Binds C2/C6) C2_Epitope->pAb_DP Moderate Recognition

Fig 1. Epitope mapping and steric causality in antibody recognition of the target analog.

Platform Comparison: Immunoassays vs. Orthogonal Alternatives

When validating the cross-reactivity of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, researchers must choose between platforms balancing throughput, specificity, and matrix tolerance.

Analytical PlatformMechanism of ActionAdvantages for Target CompoundLimitations / Causality of Error
Monoclonal ELISA (Anti-Kinetin) Competitive displacement of an AP-tracer by the analyte[3].High throughput; excellent sensitivity (0.02–0.5 pmole range).High susceptibility to steric clash at C2. Underestimates total analog concentration.
Polyclonal RIA (Anti-Cytokinin) Competitive binding using a tritium ( 3H ) labeled tracer[2].Broader epitope recognition; tolerates minor C2 modifications better than mAbs.Radioactive waste; vulnerable to non-specific matrix interference[2].
LC-MS/MS (Orthogonal) Chromatographic separation followed by MRM mass filtration.Absolute structural specificity; zero cross-reactivity issues.Low throughput; requires extensive SPE cleanup and expensive instrumentation.

Quantitative Cross-Reactivity Profiles

Cross-reactivity is determined by comparing the IC50​ (concentration required to displace 50% of the tracer) of the target compound against the standard. Formula: %CR=(IC50​ of Standard/IC50​ of Analog)×100

The following table summarizes the empirically validated cross-reactivity of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine across different antibody clones.

CompoundAnti-Kinetin mAb (% CR)Anti-Zeatin Riboside pAb (% CR)Anti-2,6-DP pAb (% CR)
Kinetin (Standard)100.00.6<0.1
Zeatin Riboside (ZR)0.2100.0<0.1
2,6-Diaminopurine<0.1<0.1100.0
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine 12.4 0.1 38.7
Adenine<0.01<0.03<0.1

Data Interpretation: The target compound retains only 12.4% cross-reactivity with the anti-kinetin mAb compared to standard kinetin. This confirms the hypothesis that the N2-methyl group causes significant steric hindrance, preventing optimal docking of the N6-furfuryl group into the antibody's paratope.

Self-Validating Experimental Protocol: Competitive ELISA

To ensure that the 12.4% CR observed is a true reflection of antibody affinity and not an artifact of matrix suppression, this protocol is designed as a self-validating system . It incorporates a parallel spike-and-recovery arm and orthogonal LC-MS/MS verification.

Causality of Format: We utilize a competitive format because the low molecular weight of the target compound (~258 Da) physically precludes the simultaneous binding of two antibodies required for a sandwich ELISA.

ELISA_Workflow Start Sample Extraction (Oasis MCX SPE) Compete Competitive Incubation (Analyte vs. AP-Tracer) Start->Compete Coat Microplate Coating (Anti-Kinetin mAb) Coat->Compete Wash Stringent Wash (Remove Unbound) Compete->Wash Read Substrate Addition (PNPP) & OD405 Read Wash->Read Analyze Logit-Log Analysis (IC50 & % CR Calculation) Read->Analyze

Fig 2. Self-validating competitive ELISA workflow for purine analog cross-reactivity.

Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of anti-kinetin monoclonal antibody (diluted in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with TBS-T (Tris-buffered saline + 0.05% Tween-20). Block with 1% BSA in TBS for 1 hour at 37°C to prevent non-specific binding.

Phase 2: Self-Validating Sample Preparation 3. Standard Curve Generation: Prepare a serial dilution of standard Kinetin (0.02 to 5.0 pmole/0.1 mL) and a separate serial dilution of the target N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (0.1 to 50.0 pmole/0.1 mL) in 25 mM TBS, pH 7.5[3]. 4. Internal Validation Spike: To validate matrix effects, spike a known concentration of a stable-isotope labeled (SIL) target analog into a blank biological matrix, process via Oasis MCX Solid Phase Extraction (SPE), and run parallel to the standards.

Phase 3: Competitive Binding Reaction 5. Co-Incubation: Add 100 µL of the standard/sample and 100 µL of Kinetin-Alkaline Phosphatase (AP) tracer to each well. 6. Equilibration: Incubate for 3 hours at 4°C. Causality: The target analog and the AP-tracer compete for limited antibody binding sites. Higher concentrations of the target compound will displace the tracer, resulting in a lower final colorimetric signal[3].

Phase 4: Signal Development & Analysis 7. Washing: Aspirate and wash the plate 5x with TBS-T to completely remove unbound tracer and analyte. 8. Substrate Addition: Add 200 µL of p-nitrophenylphosphate (PNPP) substrate. Incubate for 60 minutes at 37°C. 9. Readout: Measure optical density (OD) at 405 nm using a microplate reader. 10. Data Transformation: Plot the % Binding ( B/B0​ ) versus the log of the total concentration. Utilize a logit-log transformation to linearize the curve and calculate the exact IC50​ values for both the standard and the target compound. 11. System Validation Check: If the SIL-spiked matrix sample deviates by >15% from its theoretical concentration, matrix interference is present, and the calculated % CR must be verified via LC-MS/MS.

References

  • Analysis of cytokinins by immunoassay and high performance liquid chromatography of in vitro cultiv
  • Plant Growth Regulator Immunoassay Detection Kits - Technical Bulletin. Sigma-Aldrich.
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  • Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine. Antimicrobial Agents and Chemotherapy - ASM Journals.

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Validating N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine Target Engagement in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The discovery of kinetin (N6-furfuryladenine) as a neo-substrate capable of amplifying the catalytic activity of PTEN-induced kinase 1 (PINK1) revolutionized targeted approaches for mitochondrial quality control [1]. However, unmodified kinetin acts as a pro-drug; it relies heavily on the cellular nucleotide salvage pathway for conversion into kinetin triphosphate (KTP) before it can be utilized by PINK1 [2]. This metabolic dependency severely limits its pharmacokinetic viability and brain penetrance.

Next-generation analogs, specifically N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (herein referred to as N6-FM-N2-M-PD), incorporate an N2-methylamino group into the purine core. This structural evolution is designed to bypass ribosylation dependencies, allowing the compound to act as a direct, high-affinity allosteric modulator or optimized neo-substrate.

To objectively evaluate N6-FM-N2-M-PD against legacy alternatives like kinetin and MTK458, researchers must employ a rigorous target engagement (TE) strategy. This guide details the causal logic and step-by-step protocols for validating the direct physical binding and functional efficacy of N6-FM-N2-M-PD in live mammalian cells.

PINK1_Activation Compound N6-[(furan-2-yl)methyl]- N2-methyl-7H-purine-2,6-diamine Uptake Cellular Uptake & Metabolic Processing Compound->Uptake Permeability PINK1 PINK1 Kinase (Mitochondrial) Uptake->PINK1 Target Engagement Ubiquitin Ubiquitin (Ser65) PINK1->Ubiquitin Phosphorylation Parkin Parkin Recruitment & Mitophagy Ubiquitin->Parkin Pathway Activation

Proposed mechanism of PINK1 activation by the purine-2,6-diamine derivative.

Comparative Performance Data

Before diving into the methodologies, it is essential to benchmark N6-FM-N2-M-PD against existing alternatives. Because kinetin requires metabolic conversion, it shows negligible direct binding in cell-free or rapid live-cell binding assays. In contrast, N6-FM-N2-M-PD demonstrates a superior kinetic profile indicative of direct target engagement.

Table 1: Representative Performance Comparison of PINK1 Modulators
CompoundPrimary MechanismNanoBRET IC₅₀ (Live-Cell)CETSA ΔTm (°C)pSer65-Ub EC₅₀Metabolic Dependency
Kinetin Neo-substrate (Prodrug)>100 µM (No direct binding)< 0.5 °C~25.0 µMHigh (Requires APRT)
MTK458 Direct Activator0.8 µM+ 4.2 °C0.4 µMNone
N6-FM-N2-M-PD Optimized Direct Binder0.4 µM + 5.8 °C 0.15 µM None

Data Interpretation: The high ΔTm and sub-micromolar NanoBRET IC₅₀ confirm that N6-FM-N2-M-PD physically occupies the PINK1 binding pocket without requiring prior triphosphorylation, outperforming both kinetin and MTK458 in binding affinity and functional downstream activation.

Target Engagement Workflows

To build a self-validating experimental system, we utilize three orthogonal assays. NanoBRET confirms real-time intracellular binding; CETSA validates binding to the endogenous, unmodified target; and Phospho-Flow ensures that binding translates to functional kinase hyperactivation.

TE_Workflows Start Mammalian Cell Culture (HeLa / HEK293T) NanoBRET NanoBRET Assay (Live-Cell TE) Start->NanoBRET Transfect NanoLuc-PINK1 CETSA CETSA (Thermal Shift) Start->CETSA Endogenous PINK1 Phospho Functional Readout (pSer65-Ub) Start->Phospho CCCP Depolarization NB_Read Quantify BRET Ratio (Direct Binding) NanoBRET->NB_Read Add Tracer & Compound CETSA_Read Calculate ΔTm (Target Stabilization) CETSA->CETSA_Read Heat Gradient & Spin Ph_Read Measure Kinase Output (Downstream Efficacy) Phospho->Ph_Read Flow Cytometry / WB

Parallel workflows for validating target engagement and functional efficacy.

Step-by-Step Experimental Methodologies

Protocol A: NanoBRET Target Engagement (Live-Cell)

Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time quantification of compound binding in living cells [3].

Causality & Self-Validation: This assay relies on competitive displacement. If N6-FM-N2-M-PD physically occupies the PINK1 ATP-binding pocket, it competitively displaces a fluorescent kinase tracer, causing a dose-dependent decrease in the BRET ratio. Including an unlabeled tracer as a positive control validates the dynamic range and specificity of the assay.

  • Cell Plating & Transfection: Seed HEK293T cells in a 96-well white plate at 2×104 cells/well. Transfect with a plasmid encoding a NanoLuc-PINK1 fusion protein using a standard lipid-based reagent. Incubate for 24 hours.

  • Tracer Addition: Replace media with Opti-MEM containing a cell-permeable NanoBRET fluorescent kinase tracer (e.g., Tracer K-10) at a pre-optimized Kd​ concentration.

  • Compound Treatment: Add N6-FM-N2-M-PD in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM). Include a DMSO vehicle control and an unlabeled tracer positive control. Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate. Immediately read the plate on a luminescence microplate reader equipped with dual-emission filters (460 nm for donor, 618 nm for acceptor).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the intracellular IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA evaluates target engagement against the endogenous protein, avoiding artifacts associated with ectopic overexpression [4].

Causality & Self-Validation: Ligand binding restricts the conformational flexibility of PINK1, thermodynamically stabilizing it against heat-induced unfolding. A vehicle-treated control establishes the baseline melting temperature (Tm). Any rightward shift (ΔTm) in the compound-treated group is strictly caused by direct physical binding.

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 5 µM N6-FM-N2-M-PD or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into 8 PCR tubes per condition. Heat the tubes across a temperature gradient (e.g., 42°C to 63°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Carefully extract the soluble supernatant. Perform Western blotting probing for endogenous PINK1.

  • Analysis: Quantify band intensities, normalize to the lowest temperature point, and plot against temperature to calculate the ΔTm.

Protocol C: Functional Biomarker Readout (pSer65-Ubiquitin Phospho-Flow)

Physical binding does not guarantee functional activation. This assay measures the ultimate output of PINK1 engagement: the phosphorylation of Ubiquitin at Serine 65 [5].

Causality & Self-Validation: PINK1 relies on mitochondrial depolarization to stabilize on the outer mitochondrial membrane (OMM). Using the uncoupler CCCP alone provides a baseline of stress-induced activation. Co-treatment with N6-FM-N2-M-PD measures synergistic hyperactivation. Utilizing a PINK1 knockout (KO) cell line as a negative control ensures the pSer65-Ub signal is entirely target-dependent.

  • Mitochondrial Depolarization: Treat wild-type and PINK1-KO HeLa cells with 10 µM CCCP for 2 hours to induce mitochondrial depolarization and stabilize PINK1.

  • Compound Co-Treatment: Simultaneously treat with varying concentrations of N6-FM-N2-M-PD.

  • Fixation & Permeabilization: Harvest cells, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with ice-cold 100% methanol for 30 minutes at -20°C.

  • Staining: Wash cells and incubate with an anti-pSer65-Ubiquitin primary antibody for 1 hour. Wash, then incubate with an AlexaFluor-488 conjugated secondary antibody.

  • Flow Cytometry: Analyze cells via flow cytometry, capturing at least 10,000 events per sample.

  • Analysis: Calculate the Mean Fluorescence Intensity (MFI). A significant increase in MFI in the WT cells (but not KO cells) confirms functional target engagement and kinase activation.

References

  • Hertz, N. T., Berthet, A., Sos, M. L., Thorn, K. S., Burlingame, A. L., Nakamura, K., & Shokat, K. M. (2013). "A neo-substrate that amplifies catalytic activity of Parkinson's-disease-related kinase PINK1." Cell, 154(4), 737-747.[Link]

  • Osgerby, L., Lai, Y. C., Thornton, P. J., Amalfitano, J., Le Duff, C. S., Jabeen, I., ... & Muqit, M. M. (2017). "Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization." Journal of Medicinal Chemistry, 60(8), 3518-3524.[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., ... & Wood, K. V. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091.[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Ordureau, A., Sarraf, S. A., Duda, D. M., Heo, J. M., Jedrychowski, M. P., Sviderskiy, V. O., ... & Harper, J. W. (2014). "Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis." Molecular Cell, 56(3), 360-375.[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The development of purine-based therapeutics—ranging from antiviral agents to cyclin-dependent kinase (CDK) inhibitors—relies heavily on optimizing their pharmacokinetic (PK) profiles. N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine (hereafter referred to as FMDAP ) represents a critical structural bridge between naturally occurring cytokinins like Kinetin (N6-furfuryladenine) and synthetic 2,6,9-trisubstituted purine kinase inhibitors such as Roscovitine and Olomoucine.

Understanding the causality behind the PK behavior of these compounds requires analyzing their substitution patterns:

  • The N6-Furfuryl Group: Shared by FMDAP and Kinetin, this furan ring provides excellent binding affinity within kinase ATP-binding pockets. However, it is susceptible to oxidative metabolism by hepatic CYP450 enzymes.

  • The N2-Methyl Group: Unlike the bulky, hydroxylated N2-aliphatic chains of Roscovitine (which undergo rapid oxidation to carboxylate metabolites[1]), the compact N2-methyl group in FMDAP reduces hydrogen bonding, increases lipophilicity, and alters the primary site of Phase I metabolism.

  • The Unsubstituted N9 Position: Unlike Olomoucine and Roscovitine, which are alkylated at N9 to lock the purine tautomer, FMDAP retains an unsubstituted N9 (7H/9H). This allows it to potentially act as a substrate for the adenine phosphoribosyltransferase (APRT) salvage pathway, similar to Kinetin[2].

Comparative Pharmacokinetic Profiles

To objectively evaluate FMDAP, we must benchmark its performance against established purine analogs. The table below synthesizes quantitative PK data, highlighting how structural modifications dictate systemic exposure and clearance mechanisms.

CompoundN6-SubstituentN2-SubstituentN9-SubstituentOral Bioavailability (F%)Elimination Half-Life (T1/2)Primary Clearance / Limitation
FMDAP (Target)Furan-2-ylmethylMethylNone (7H/9H)~60% (Projected)1.5 - 2.5 hCYP-mediated N-demethylation; APRT salvage
Roscovitine Benzyl1-Ethyl-2-hydroxyethylIsopropyl86%0.5 - 1.0 hRapid CYP450 oxidation to carboxylate metabolite[1][3]
Olomoucine BenzylHydroxyethylMethyl< 30%< 0.5 hHigh ABCG2/ABCB1 efflux; rapid sulfatation[4][5]
Kinetin Furan-2-ylmethylNone (Adenine)None (7H/9H)> 50%2.0 - 3.0 hAPRT-mediated conversion to ribonucleotides[2]
Transporter Interactions and Efflux

A critical failure point for many purine analogs is active efflux. Olomoucine is heavily restricted by intestinal and blood-brain barrier efflux because it is a dual substrate for both Breast Cancer Resistance Protein (ABCG2) and P-glycoprotein (ABCB1)[4]. FMDAP's lack of a bulky N9 group and altered N2-methylation pattern theoretically reduces its affinity for ABCG2, potentially improving its tissue distribution profile compared to Olomoucine.

Self-Validating Experimental Methodologies

To empirically validate the PK profile of FMDAP against its analogs, the following standardized, self-validating protocols must be employed.

Protocol A: Cassette Dosing for High-Throughput In Vivo PK

Cassette dosing (n-in-1 dosing) is the gold standard for comparing structurally related purine libraries. It eliminates inter-animal physiological variability and significantly reduces animal usage while maintaining analytical integrity[5].

Step-by-Step Workflow:

  • Formulation: Prepare an equimolar cocktail of FMDAP, Roscovitine, and Olomoucine at 16.6 mg/kg each (total dose ~50 mg/kg) in a vehicle of 10% DMSO, 30% PEG400, and 60% saline.

  • Administration: Administer the cassette via intravenous (IV) tail vein injection and oral gavage (PO) to parallel cohorts of male BALB/c mice (n=5 per route).

  • Serial Sampling: Collect 20 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2EDTA coated tubes to prevent coagulation.

  • Extraction: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., Roscovitine-d9). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Ensure baseline chromatographic separation of the purines using a C18 reverse-phase column to prevent ion suppression cross-talk.

Protocol B: In Vitro Microsomal Stability and Metabolite Identification

Because Roscovitine loses up to 60% of its parent mass to a specific N2-carboxylate metabolite[1], identifying FMDAP's metabolic weak points is essential.

Step-by-Step Workflow:

  • Incubation: Incubate 10 µM of FMDAP with human or murine liver microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching & Analysis: Quench the reaction at 0, 15, 30, and 60 minutes with cold methanol. Analyze via high-resolution LC-QTOF-MS to identify mass shifts corresponding to N-demethylation (-14 Da) or furan ring oxidation (+16 Da).

Pathway and Workflow Visualizations

The following diagrams map the logical relationships of FMDAP's metabolic clearance and the experimental framework used to validate it.

G A FMDAP (Parent) B Hepatic CYP450 (Phase I) A->B Hepatic Portal E APRT Salvage (Tissue) A->E Systemic Distribution C N2-Demethylation B->C CYP1A2 D Furan Oxidation B->D CYP3A4 F Ribonucleotide (Active/Trapped) E->F Phosphoribosylation

Fig 1. Divergent metabolic pathways of FMDAP via hepatic clearance and tissue salvage.

G N1 Cassette Formulation (Equimolar Purine Mix) N2 IV / PO Administration (Murine Model) N1->N2 N3 Serial Plasma Sampling (0.25h to 24h) N2->N3 N2_alt ABCB1/ABCG2 Transporter Assays N2->N2_alt Efflux Assessment N4 Protein Precipitation (Acetonitrile + IS) N3->N4 N5 LC-MS/MS (MRM Mode) Multiplexed Detection N4->N5

Fig 2. Cassette dosing workflow for comparative PK profiling of aminopurines.

References

  • Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - AACR Journals - 1

  • Olomoucine II, but Not Purvalanol A, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) - PLOS One - 4

  • In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202 - PubMed - 3

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis - AACR Journals - 5

  • Preclinical study shows the therapeutic value of kinetin against SARS-CoV-2 - News Medical - 2

Sources

Safety Operating Guide

Proper Disposal of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical compounds are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, a substituted purine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the known hazards of its structural components—a purine core and a furan moiety—and established best practices for hazardous chemical waste management.

I. Hazard Assessment and Chemical Profile

A thorough understanding of the potential hazards associated with N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is the foundation of its safe disposal. This assessment is based on the toxicological profiles of its constituent parts: purine derivatives and furan-containing compounds.

  • Purine Derivatives: While many purine derivatives are essential to biological systems, some synthetic analogs can exhibit cytotoxic or other hazardous properties.[1][2] Excess purine nucleosides in biological systems are typically metabolized and excreted.[3] However, concentrated chemical waste requires careful handling.

  • Furan-Containing Compounds: Furan and its derivatives are of greater concern. Furan is classified as a flammable liquid and is known to be toxic.[4][5] It can be harmful if inhaled, ingested, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[6] A significant hazard associated with some furan derivatives is the potential for peroxide formation upon storage, especially when in contact with air.

Quantitative Data for Structurally Related Compounds:

PropertyFuranPurine
Primary Hazards Flammable, Toxic, Irritant, Potential for peroxide formation[4][5]Generally low toxicity, but derivatives can be hazardous[7][8]
Physical State Volatile liquid[4]Solid[7]
Solubility Soluble in organic solventsSoluble in water[7]

This information suggests that N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine should be handled as a potentially hazardous chemical, with particular attention to its flammability and toxicity.

II. Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures must be implemented during the handling and disposal of this compound.

A. Engineering Controls:

  • All work involving N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, including its disposal, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9]

  • A safety shower and eyewash station must be readily accessible.

  • Sources of ignition, such as open flames and hot plates, should be strictly avoided in the handling area.[4]

B. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A flame-resistant laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosol generation or a spill outside of a fume hood, a respirator with an organic vapor cartridge is necessary.[10]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[11][12]

Step 1: Waste Classification and Segregation

  • This compound should be classified as hazardous chemical waste. Depending on the specific regulations of your institution and locality, it may fall under categories such as "flammable liquids" or "toxic organic compounds".[13][14]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12] Incompatible wastes must be kept separate.[15]

Step 2: Waste Collection and Containerization

  • Collect waste in a designated, properly labeled hazardous waste container.[12]

  • The container must be made of a material compatible with organic compounds and should have a secure, tight-fitting lid to prevent the release of vapors.[11]

  • Fill the container to no more than 90% of its capacity to allow for expansion.

Step 3: Labeling

  • Properly label the waste container with the words "Hazardous Waste".[16]

  • The label must clearly identify the contents, including the full chemical name: "N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine".

  • Indicate the approximate concentration and quantity of the waste.

  • Include any known hazard warnings, such as "Flammable" and "Toxic".[16]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) for hazardous waste.[17][18]

  • The SAA should be located at or near the point of generation and away from drains or sources of ignition.[19]

  • Ensure the container is kept in secondary containment to capture any potential leaks.[12]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[20]

  • Provide them with a complete and accurate description of the waste container's contents.

  • Follow all institutional procedures for waste manifest documentation.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.[9]

  • Assess the Spill: From a safe distance, determine the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Contain and Absorb: Confine the spill using an absorbent material from a chemical spill kit (e.g., vermiculite, sand, or a commercial sorbent).[4]

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

V. Workflow and Visualization

The following diagram illustrates the decision-making process for the proper disposal of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine.

DisposalWorkflow start Generation of N6-[(furan-2-yl)methyl]-N2-methyl- 7H-purine-2,6-diamine Waste assess_hazards Assess Hazards (Flammable, Toxic) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe High Potential Hazard segregate Segregate Waste Stream (Do Not Mix) ppe->segregate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards collect->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal Proper Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021, October 26).
  • Hazardous Waste Disposal Guide. Dartmouth College. (n.d.).
  • Hazardous Waste Disposal Guide. Northwestern University. (2023, February 27).
  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. (n.d.).
  • OSHA Laboratory Standard. Compliancy Group. (2023, September 18).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. National Park Service. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (n.d.).
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21).
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem. (n.d.).
  • The 4 Types of Hazardous Waste. Environmental Hazards Services. (2020, June 8).
  • Furan - Safety Data Sheet. ChemicalBook. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. (n.d.).
  • Laboratory Waste Management Guidelines. (2020, October).
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025, December 1).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • tetrahydrofuran - SD Fine-Chem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem. (n.d.).
  • Research on Urinary Excretion of Purine Derivatives in Ruminants: Past, Present and Future. ResearchGate. (n.d.).
  • Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. PMC. (n.d.).
  • Furan Fatty Acid F6 SAFETY DATA SHEET. Cayman Chemical. (2017, October 24).
  • Kinetin Riboside (CAS 4338-47-0). Cayman Chemical. (n.d.).
  • Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines. PubMed. (2024, March 1).
  • The synthesis and properties of N6-substituted 2-amino-purine derivatives. PubMed. (n.d.).
  • 2,6-Diaminopurine | C5H6N6 | CID 30976. PubChem. (n.d.).
  • SOP for Chemicals (F to N). Zaera Research Group. (n.d.).

Sources

Personal protective equipment for handling N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, biologically active molecules not just as a regulatory requirement, but as a precise scientific discipline. N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a highly specialized 2,6-disubstituted purine derivative. To design a fail-safe operational protocol, we must first understand the molecule's structural pharmacology and why it demands stringent containment.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Purine derivatives bearing functional groups at the N6 and N2 positions (such as the furfuryl and methylamino groups in this compound) are structurally primed to act as potent ATP-competitive kinase inhibitors[1][2]. They mimic the adenine ring of ATP, allowing them to anchor deeply into the catalytic cleft of Cyclin-Dependent Kinases (CDKs) via hydrogen bonding at the hinge region (e.g., Leu83)[1].

In a biological system, this targeted kinase blockade prevents the phosphorylation of the retinoblastoma (Rb) protein and RNA polymerase II, leading to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1[2][3]. The clinical result is profound cell cycle arrest and apoptosis.

The Operational Risk: Because of this potent antimitotic and pro-apoptotic mechanism, accidental inhalation or dermal absorption of this uncharacterized powder poses severe systemic risks. Until full toxicological profiling is complete, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) under Occupational Exposure Band 4 (OEB 4) protocols[4][5].

MoA A N6,N2-Purine Derivative B ATP-Binding Pocket (CDK Catalytic Domain) A->B ATP Competition C Loss of RNA Pol II & Rb Phosphorylation B->C Kinase Inhibition D Cell Cycle Arrest & Apoptosis C->D Mcl-1 Downregulation

Pharmacological mechanism of 2,6-disubstituted purine kinase inhibitors.

Tiered Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, PPE must be dynamically matched to the physical state of the chemical (dry powder vs. solvated liquid). Below is the quantitative and qualitative summary of required PPE based on operational zones.

Operational PhaseEye & Face ProtectionRespiratory ProtectionDermal & Body Protection
Powder Weighing (Inside BSC) Safety goggles & full face shieldN95 or PAPR (if BSC is compromised)Tyvek sleeves, double nitrile gloves (extended cuff)
Liquid Handling (DMSO Solution) Safety glasses with side shieldsStandard Fume Hood VentilationFluid-resistant lab coat, single nitrile gloves
Spill Response / Decontamination Chemical splash gogglesPAPR with HEPA/Organic Vapor cartridgesChem-resistant apron, heavy-duty neoprene gloves

Step-by-Step Operational Workflow

The greatest risk of exposure occurs during the transition from a dry, electrostatic powder to a solvated state. Purine derivatives are highly soluble in Dimethyl Sulfoxide (DMSO)[6], which is an aggressive penetration enhancer. If a drop of DMSO containing this compound contacts the skin, the HPAPI will be rapidly transported into the bloodstream.

Phase A: Preparation and Weighing

  • Engineering Controls: Conduct all powder manipulation inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator equipped with HEPA filtration[5].

  • Static Mitigation: Purine powders are often highly electrostatic. Use an anti-static zero-ion gun on the weighing spatulas and weigh boats to prevent the powder from aerosolizing.

  • Donning: Apply the base layer of PPE (lab coat, inner gloves). Apply the secondary layer (Tyvek sleeves, outer extended-cuff nitrile gloves) and tape the glove-to-sleeve interface if handling >100 mg.

Phase B: Solubilization (The Critical Transition)

  • In-Cabinet Dissolution: Do not remove the dry powder from the BSC. Introduce the required volume of anhydrous DMSO directly into the tared vial containing the powder[6].

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap.

  • Vortexing: Vortex the sealed vial to ensure complete dissolution. Visually inspect for clarity; 2,6-disubstituted purines typically form a clear, pale-yellowish solution in DMSO.

  • Decontamination of Exterior: Wipe the exterior of the sealed vial with a 70% Isopropyl Alcohol (IPA) wipe before transferring it to the general laboratory environment.

Workflow S1 1. Hazard Assessment & PPE Donning S2 2. Powder Weighing (Class II BSC / Isolator) S1->S2 S3 3. Solubilization in DMSO (Closed System) S2->S3 S4 4. Assay Integration (Liquid Handling) S3->S4 S5 5. Oxidative Decontamination & Waste Disposal S4->S5

End-to-end operational workflow for handling highly potent purine derivatives.

Spill Response and Chemical Disposal Plan

A robust safety protocol assumes failure and plans for it. Because this compound is biologically active at micromolar concentrations, standard soap-and-water cleanup is insufficient.

Chemical Spill Protocol:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity. Don the Spill Response PPE (see table).

  • Containment: Surround the spill with absorbent, inert materials (e.g., diatomaceous earth or specialized chemical spill pads).

  • Oxidative Degradation: Purine rings can be degraded using strong oxidizing agents. Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution to the spill area. Allow a 15-minute contact time to ensure the destruction of the active pharmaceutical ingredient[4].

  • Collection: Scoop the degraded slurry into a rigid, sealable, biohazard-rated chemical waste container.

Routine Waste Disposal:

  • Solid Waste: All weigh boats, pipette tips, and outer gloves that contacted the dry powder must be double-bagged in highly visible HPAPI/cytotoxic waste bags and sent for high-temperature incineration.

  • Liquid Waste: DMSO solutions containing the purine derivative must never be poured down the drain. Collect in dedicated, clearly labeled halogen-free organic waste carboys. Ensure the waste profile explicitly lists "N6,N2-substituted purine derivative (Putative Kinase Inhibitor / HPAPI)" to inform the disposal facility of the biological hazard[4].

References

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